Visomitin
Description
Propriétés
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFWTRUGAFNKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934826-68-3 | |
| Record name | SKQ-1 bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKQ-1 BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Visomitin (SkQ1) mechanism of action in mitochondrial protection
An In-depth Technical Guide to the Mitochondrial Protective Mechanisms of Visomitin (SkQ1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with its active ingredient SkQ1 (10-(6'-plastoquinonyl)decyltriphenylphosphonium), represents a significant advancement in the field of mitochondrial medicine. It is a pioneering mitochondria-targeted antioxidant designed to combat oxidative stress at its source.[1][2] SkQ1's unique chemical structure, comprising a plastoquinone (B1678516) antioxidant moiety linked to a lipophilic triphenylphosphonium cation, facilitates its accumulation within the inner mitochondrial membrane.[1][3] This targeted delivery allows SkQ1 to exert its protective effects directly at the primary site of reactive oxygen species (ROS) production, making it a promising therapeutic agent for a range of pathologies associated with mitochondrial dysfunction, from ophthalmic conditions like dry eye syndrome to broader inflammatory and age-related diseases.[4][5][6] This guide provides a detailed examination of the core mechanisms by which SkQ1 protects mitochondria, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The therapeutic efficacy of SkQ1 stems from a multi-pronged approach to mitochondrial protection, centered around its potent antioxidant capabilities and its interaction with critical mitochondrial components.
Mitochondria-Targeted ROS Scavenging
SkQ1 is designed to specifically infiltrate mitochondria, the cellular powerhouses, where it acts as a powerful antioxidant.[1] It effectively neutralizes various forms of ROS, thereby reducing oxidative damage to vital cellular components such as lipids, proteins, and mitochondrial DNA (mtDNA).[1][7] This action helps to preserve the integrity and functionality of cells.[1] A key feature of SkQ1 is its ability to be "recharged" by the mitochondrial respiratory chain, allowing it to act as a regenerative antioxidant.[3] The oxidized SkQ1 is reduced back to its active form, SkQH2, by complex III of the respiratory chain.[3]
Prevention of Cardiolipin (B10847521) Peroxidation
A primary target of mitochondrial ROS is cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is essential for maintaining the structural and functional integrity of the respiratory chain complexes.[3][8] SkQ1 has been shown to effectively prevent the peroxidation of cardiolipin.[3][9] By shielding cardiolipin from oxidative damage, SkQ1 helps to stabilize the mitochondrial electron transport chain, prevent the release of pro-apoptotic factors like cytochrome c, and maintain efficient energy production.[1][9]
Stabilization of Mitochondrial Membrane Potential (MMP)
Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. Oxidative stress can lead to a decrease in MMP, impairing energy production and triggering cell death pathways.[10] SkQ1 has been demonstrated to stabilize the mitochondrial membrane and improve MMP in cells under oxidative stress.[10][11]
Mild Uncoupling
In addition to its direct antioxidant effects, the cationic moiety of SkQ1 can induce a mild uncoupling of oxidative phosphorylation.[3] This process, mediated by fatty acid cycling, slightly decreases the mitochondrial membrane potential, which in turn reduces the generation of ROS, particularly those produced via reverse electron transport in the respiratory chain.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of SkQ1 as reported in various experimental models.
Table 1: Effects of SkQ1 on Mitochondrial Reactive Oxygen Species (ROS)
| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |
| Human Fibrosarcoma (HT1080) Cells | Standard Culture | 40 nM | 41.2 ± 7.4% decrease in intracellular H2O2 compared to control. | [12] |
| Human Proximal Tubule (HK2) Cells | Cisplatin (10 µg/mL) induced injury | 20 nM | Significantly mitigated cisplatin-induced mitochondrial ROS production. | [13] |
| Leber's Hereditary Optic Neuropathy (LHON) Fibroblasts | H2O2 (200 µM) induced oxidative stress | 20 nM | Significant decrease in mitochondrial superoxide (B77818) levels after 7 days of pretreatment. | [10] |
Table 2: Effects of SkQ1 on Mitochondrial Membrane Potential (MMP)
| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |
| LHON Fibroblasts | Standard Culture | 20 nM | Improved the MMP of LHON-IFBs, indicated by an increased ratio of JC-1 aggregates to monomers. | [10] |
| Mouse Oocytes | In vitro maturation | Not specified | Significantly higher MMP levels in SkQ1-treated oocytes compared to untreated in vitro matured oocytes. | [11] |
Table 3: Effects of SkQ1 on Cell Viability and Apoptosis
| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |
| Rhabdomyosarcoma (RD) Cells | Standard Culture | 40 nM | Induced apoptosis and prolonged mitosis. | [12] |
| Human Proximal Tubule (HK2) Cells | Cisplatin-induced injury | 20 nM | Greatly inhibited the upregulation of cleaved caspase-3 protein levels. | [13] |
| Ovarian Cancer Model (mice) | Late-stage ovarian cancer | Not specified | Attenuated caspase-9 and -3 activity in skeletal muscle. | [14] |
Table 4: Effects of SkQ1 on Inflammatory Markers
| Animal Model/Cell Type | Experimental Condition | SkQ1 Dosage/Concentration | Observed Effect | Reference |
| DSS-induced Colitis (mice) | Dextran Sulfate Sodium (DSS) in drinking water | 0.25 µmol/kg (daily) | Prevented the increase in mRNA expression of TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon. | [6][15] |
| Hemorrhagic Shock (rats) | 40% fixed-blood-loss | Not specified | Significantly reversed the expression of 56.5% of the inflammation-related genes that were altered after hemorrhagic shock. | [7] |
| Human Neutrophils | Various stimuli (e.g., A23187, fMLP) | Not specified | Effectively prevented p38 and ERK1/2 phosphorylation. | [16] |
Signaling Pathways Modulated by SkQ1
SkQ1 exerts its protective effects not only through direct antioxidant action but also by modulating key intracellular signaling pathways that regulate mitochondrial homeostasis, inflammation, and cell survival.
PINK1/PRKN-Mediated Mitophagy
Mitophagy is a selective form of autophagy that removes damaged mitochondria, a crucial process for maintaining cellular health. The PINK1/PRKN pathway is a major regulator of mitophagy. In a study on fibroblasts from patients with Leber's Hereditary Optic Neuropathy (LHON), SkQ1 was found to interact with PINK1 and downregulate its expression, thereby balancing mitochondrial homeostasis and preserving mitochondrial function.[10]
Caption: SkQ1 modulates PINK1/PRKN-mediated mitophagy to maintain mitochondrial homeostasis.
p38 MAPK and ERK1/2 Signaling
The p38 MAPK and ERK1/2 signaling pathways are involved in cellular responses to stress, inflammation, and apoptosis. In human neutrophils, SkQ1 was shown to prevent the phosphorylation, and thus activation, of both p38 and ERK1/2, which are upstream targets for mitochondrial ROS in the activation of leukotriene synthesis.[16] This suggests that SkQ1 can suppress inflammatory responses by inhibiting these key signaling cascades.
Caption: SkQ1 inhibits leukotriene synthesis by scavenging mtROS and preventing p38/ERK activation.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. While the direct interaction is still under investigation, evidence suggests that SkQ1 can influence this pathway. In a model of DSS-induced colitis, SkQ1 prevented the upregulation of heme oxygenase-1 (HO-1), a marker of Nrf2 activation, suggesting that the Nrf2 activation in this model is dependent on mitochondrial ROS that are scavenged by SkQ1.[15]
Caption: SkQ1 influences the Nrf2 pathway by scavenging upstream mtROS signals.
Inhibition of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Given its role in preventing lipid peroxidation, SkQ1 is a potent inhibitor of ferroptosis. In models of acute kidney injury, SkQ1 was shown to significantly ameliorate lipid peroxide accumulation and inhibit ferroptosis, thereby protecting renal cells from damage.[13] SkQ1 treatment also augmented the levels of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of ferroptosis.[13]
Caption: SkQ1 inhibits ferroptosis by scavenging mtROS and augmenting GPX4 levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mitochondrial protective effects of SkQ1.
Measurement of Mitochondrial ROS (mtROS)
This protocol is based on the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Objective: To quantify the levels of superoxide within the mitochondria of cultured cells.
-
Materials:
-
Cultured cells (e.g., HK2, LHON fibroblasts)
-
SkQ1
-
Inducing agent (e.g., Cisplatin, H2O2)
-
MitoSOX Red reagent (e.g., Thermo Fisher M36008)
-
Hoechst 33342 for nuclear counterstaining
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Pre-treat cells with the desired concentration of SkQ1 (e.g., 20 nM) for a specified duration (e.g., 48 hours to 7 days).[10][13]
-
Induce oxidative stress by adding the inducing agent (e.g., 10 µg/mL Cisplatin or 200 µM H2O2) for the required time.[10][13]
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red in culture medium for 30 minutes at 37°C in the dark.[13]
-
Wash the cells three times with warm PBS.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope or analyze the fluorescence intensity using a flow cytometer. The red fluorescence intensity is proportional to the level of mitochondrial superoxide.[13]
-
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the JC-1 dye, which differentially stains mitochondria based on their membrane potential. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low MMP, JC-1 remains as monomers and fluoresces green.
-
Objective: To assess the effect of SkQ1 on mitochondrial membrane potential.
-
Materials:
-
Cultured cells or isolated mitochondria
-
SkQ1
-
JC-1 assay kit
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture and treat cells with SkQ1 as described in the mtROS protocol.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity for both red (aggregates) and green (monomers).
-
Calculate the ratio of red to green fluorescence. A higher ratio indicates a healthier mitochondrial population with a higher average MMP.[10]
-
Mitochondrial Permeability Transition Pore (MPTP) Assay
This assay measures the opening of the MPTP, which leads to increased permeability of the inner mitochondrial membrane. It often uses Calcein (B42510) AM, a fluorescent probe that is quenched by cobalt in the cytosol but fluoresces green when it enters the mitochondria. MPTP opening allows cobalt to enter the mitochondria and quench the calcein fluorescence.
-
Objective: To determine if SkQ1 can prevent the opening of the MPTP.
-
Materials:
-
Cultured cells (e.g., LHON fibroblasts)
-
SkQ1
-
MPTP assay kit (e.g., Beyotime C2009S) containing Calcein AM and a cobalt quencher.[10]
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with SkQ1.
-
Load the cells with Calcein AM and the cobalt quencher according to the kit's protocol.
-
Induce MPTP opening if required (e.g., with H2O2).[10]
-
Wash the cells and measure the intensity of the green fluorescence within the mitochondria.
-
A decrease in green fluorescence indicates MPTP opening. SkQ1's protective effect is demonstrated by the preservation of green fluorescence compared to the control group.[10]
-
Representative Experimental Workflow
Caption: A typical experimental workflow to evaluate the protective effects of SkQ1 on mitochondria.
Conclusion
This compound (SkQ1) offers a sophisticated and targeted approach to mitochondrial protection. Its mechanism of action is multifaceted, combining direct, rechargeable ROS scavenging with the prevention of cardiolipin peroxidation, stabilization of the mitochondrial membrane, and modulation of critical signaling pathways involved in mitochondrial quality control, inflammation, and cell death. The quantitative data from numerous preclinical studies robustly support its efficacy in mitigating mitochondrial dysfunction. For researchers and drug development professionals, SkQ1 serves as a powerful tool for investigating the role of mitochondrial oxidative stress in disease and as a promising therapeutic candidate for a wide array of clinical applications.
References
- 1. What is the mechanism of Vizomitin? [synapse.patsnap.com]
- 2. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of cardiolipin oxidation and fatty acid cycling as two antioxidant mechanisms of cationic derivatives of plastoquinone (SkQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Preservation of Mitochondrial Function by SkQ1 in Skin Fibroblasts Derived from Patients with Leber’s Hereditary Optic Neuropathy Is Associated with the PINK1/PRKN-Mediated Mitophagy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-targeted antioxidant SkQ1 suppresses fibrosarcoma and rhabdomyosarcoma tumour cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Targeted Antioxidant SKQ1 Ameliorates Acute Kidney Injury by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
SkQ1 as a Scavenger of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SkQ1 (plastoquinonyl-decyl-triphenylphosphonium), a potent mitochondria-targeted antioxidant. It details the core mechanism of SkQ1 as a scavenger of reactive oxygen species (ROS), presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mitochondrial biology, oxidative stress, and drug development.
Introduction: The Challenge of Mitochondrial Oxidative Stress
Mitochondria, the powerhouses of the cell, are a primary source of endogenous reactive oxygen species (ROS) as a byproduct of cellular respiration.[1] While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and age-related decline.[1][2] The mitochondrial inner membrane and mitochondrial DNA (mtDNA) are particularly vulnerable to oxidative damage.
Conventional antioxidants often lack the ability to specifically accumulate within mitochondria at concentrations sufficient to counteract localized ROS production.[3] This has driven the development of mitochondria-targeted antioxidants, designed to concentrate at the site of ROS generation. SkQ1, a conjugate of the potent antioxidant plastoquinone (B1678516) and a penetrating decyltriphenylphosphonium cation, represents a novel and highly effective molecule in this class.[4] The triphenylphosphonium cation facilitates its accumulation within the negatively charged mitochondrial matrix.[5]
Core Mechanism of SkQ1 as a ROS Scavenger
SkQ1's primary mechanism of action is the scavenging of ROS directly within the mitochondria. The plastoquinone moiety of SkQ1 is a highly effective antioxidant.[4] Its key features include:
-
Direct ROS Neutralization: The reduced form of the quinone (SkQ1H2) can directly neutralize various ROS, including superoxide (B77818) radicals and lipid peroxyl radicals.
-
Regeneration by the Respiratory Chain: A crucial advantage of SkQ1 is its ability to be regenerated. After neutralizing a ROS molecule, the oxidized SkQ1 can be reduced back to its active antioxidant form by the mitochondrial respiratory chain, allowing it to act catalytically at low concentrations.[3]
-
Cardiolipin (B10847521) Protection: SkQ1 has been shown to be particularly effective in protecting cardiolipin, a phospholipid unique to the inner mitochondrial membrane, from peroxidation.[5] Oxidized cardiolipin can trigger mitochondrial dysfunction and apoptosis.
Quantitative Data on SkQ1 Efficacy
The following tables summarize quantitative data from various studies, demonstrating the efficacy of SkQ1 in mitigating oxidative stress and its downstream effects.
Table 1: Effects of SkQ1 on Markers of Oxidative Stress and Inflammation
| Parameter | Model System | SkQ1 Concentration/Dose | Observed Effect | Reference |
| Lipid Peroxidation (MDA levels) | Dermal wounds in diabetic mice | Not specified | Lowered lipid peroxidation level | [6] |
| Lipid Peroxidation (MDA levels) | Isolated rat heart | 12 ng/ml | MDA level of 49.5 µmol/g (significantly lower than control) | [7] |
| NO Metabolites (Nitrates/Nitrites) | Isolated rat heart | 12 ng/ml | Concentration of 36.2 µmol/ml (maintained at pre-ischemic level) | [7] |
| IL-6 and TNF | Dermal wounds in diabetic mice | Not specified | Did not change circulatory levels | [6] |
| IL-1β, TNF, IL-6, ICAM-1 Expression | DSS-induced colitis in mice | Low doses | Prevented increase in expression | [4] |
Table 2: Effects of SkQ1 on Gene Expression of Antioxidant Enzymes and Signaling Molecules
| Gene | Model System | SkQ1 Dose | Change in mRNA Expression | Reference |
| Nrf2 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | 4-fold increase | [8] |
| SOD1 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | Increased | [9] |
| SOD2 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | Increased | [9] |
| CAT | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | 95% increase | [8] |
| GPx4 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | 156% increase | [8] |
| AhR | Retina of OXYS and Wistar rats | Dietary supplementation | 1.7 to 1.9-fold decrease | [10] |
| Cyp1a1 | Retina of Wistar rats | Dietary supplementation | 2-fold decrease | [10] |
| Cyp1a2 | Retina of OXYS rats | Dietary supplementation | Decreased | [10] |
| Cyp1b1 | Retina of OXYS rats | Dietary supplementation | Decreased | [10] |
Key Signaling Pathways Modulated by SkQ1
SkQ1's antioxidant activity influences several key signaling pathways involved in cellular stress response and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of antioxidant and detoxification enzymes. SkQ1 has been shown to activate the Nrf2 pathway, leading to an increased expression of protective enzymes.[8][11][12]
Caption: SkQ1-mediated activation of the Nrf2 antioxidant response pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress, including oxidative stress, and is implicated in inflammation and apoptosis. Chronic activation of p38 MAPK is associated with neurodegenerative diseases like Alzheimer's.[13][14] SkQ1 has been demonstrated to suppress the p38 MAPK pathway, reducing the phosphorylation of downstream targets.[13][14][15]
Caption: Inhibition of the p38 MAPK signaling pathway by SkQ1.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Mitochondrial ROS can act as signaling molecules to activate the NF-κB pathway. By scavenging mitochondrial ROS, SkQ1 can inhibit the activation of NF-κB and subsequent inflammatory responses.[4][16][17]
Caption: SkQ1-mediated inhibition of the NF-κB inflammatory pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of SkQ1 as a ROS scavenger.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. It is oxidized by superoxide, but not by other ROS, to a red fluorescent product. The intensity of red fluorescence is proportional to the rate of mitochondrial superoxide production.
Materials:
-
MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
SkQ1
-
Positive control (e.g., Antimycin A or Rotenone)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate for microscopy or suspension for flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of SkQ1 or control compounds for the specified duration.
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm PBS or HBSS. Some studies suggest using a lower concentration (e.g., 1-2.5 µM) to ensure mitochondrial specificity.[18][19]
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[20]
-
-
Washing: Gently wash the cells two to three times with warm PBS or HBSS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the red fluorescence signal (e.g., in the PE channel).[20]
-
-
Quantification: Measure the mean fluorescence intensity of the cells. Normalize the data to the control group.
Assessment of Lipid Peroxidation by Measuring Malondialdehyde (MDA)
Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured colorimetrically or fluorometrically.
Materials:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorescence plate reader
Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Centrifuge to remove debris. Determine the protein concentration of the supernatant.
-
Assay Reaction:
-
In a microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).
-
Add an acidic reagent (e.g., 250 µL) and a TBA reagent (e.g., 250 µL).[21] Some protocols may vary in the specific reagents and volumes.[22][23]
-
Add BHT to prevent artefactual oxidation.[21]
-
Prepare a standard curve using the MDA standard.
-
-
Incubation: Vortex the tubes and incubate at 60-95°C for 60 minutes.[21][22]
-
Cooling and Centrifugation: Cool the tubes on ice to stop the reaction. Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[21]
-
Measurement:
-
Transfer the supernatant to a new tube or a microplate well.
-
Measure the absorbance at ~532 nm or fluorescence at excitation/emission ~532/553 nm.[22]
-
-
Calculation: Calculate the MDA concentration in the samples using the standard curve and normalize to the protein concentration.
Evaluation of Mitochondrial Membrane Potential (ΔΨm) using TMRM or JC-1
Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Fluorescent cationic dyes like tetramethylrhodamine, methyl ester (TMRM) and JC-1 accumulate in the mitochondria in a potential-dependent manner. A decrease in ΔΨm results in a decrease in the fluorescence signal.
TMRM Protocol:
-
Cell Culture and Treatment: As described in section 5.1.
-
TMRM Staining:
-
Prepare a working solution of TMRM (typically 20-100 nM) in cell culture medium.
-
Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.[24]
-
-
Analysis:
-
Image the cells directly in the TMRM-containing medium using a fluorescence microscope (excitation/emission ~548/574 nm).
-
Alternatively, wash the cells and analyze by flow cytometry.
-
A depolarizing agent like FCCP should be used as a positive control to confirm that the TMRM signal is dependent on ΔΨm.[25]
-
JC-1 Protocol:
-
Cell Culture and Treatment: As described in section 5.1.
-
JC-1 Staining:
-
Analysis:
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (excitation/emission ~585/590 nm).
-
In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (excitation/emission ~514/529 nm).
-
Analyze the cells using a fluorescence microscope or flow cytometer, measuring both red and green fluorescence.
-
The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
Conclusion
SkQ1 is a highly promising mitochondria-targeted antioxidant with a well-defined mechanism of action. Its ability to specifically accumulate in mitochondria and catalytically scavenge ROS makes it a potent therapeutic agent for a variety of pathologies associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SkQ1. The modulation of key signaling pathways like Nrf2, p38 MAPK, and NF-κB underscores the multifaceted impact of SkQ1 on cellular homeostasis and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Antioxidant SkQ1 Improves Dermal Wound Healing in Genetically Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reanimatology.com [reanimatology.com]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. abmole.com [abmole.com]
- 10. The Mitochondria-Targeted Antioxidant SkQ1 Downregulates Aryl Hydrocarbon Receptor-Dependent Genes in the Retina of OXYS Rats with AMD-Like Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of SkQ1 on Expression of Nrf2 Gene, ARE-Controlled Genes of Antioxidant Enzymes and Their Activity in Rat Blood Leukocytes under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Antioxidant SkQ1 Has a Beneficial Effect in Experimental Diabetes as Based on the Analysis of Expression of microRNAs and mRNAs for the Oxidative Metabolism Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SkQ1 Suppresses the p38 MAPK Signaling Pathway Involved in Alzheimer’s Disease-Like Pathology in OXYS Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SkQ1 Suppresses the p38 MAPK Signaling Pathway Involved in Alzheimer's Disease-Like Pathology in OXYS Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
The Mitochondria-Targeted Antioxidant SkQ1: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical architecture and synthesis of Plastoquinonyl-decyl-triphenylphosphonium (SkQ1), a potent mitochondria-targeted antioxidant. The document details its structural components, a putative synthesis pathway based on published principles, and methodologies from key experimental studies. Quantitative data are presented in tabular format for clarity, and complex workflows and relationships are visualized using diagrams.
Chemical Structure of SkQ1
Plastoquinonyl-decyl-triphenylphosphonium, abbreviated as SkQ1, is a hybrid molecule meticulously designed to target and neutralize reactive oxygen species (ROS) within the mitochondria.[1] Its structure is a conjugate of three distinct chemical moieties: a plastoquinone (B1678516) antioxidant head, a flexible decyl linker chain, and a lipophilic triphenylphosphonium cation for mitochondrial targeting.[1][2][3] The complete chemical name is 10-(6′-plastoquinonyl) decyltriphenylphosphonium bromide.
The key components are:
-
Plastoquinone: This quinone derivative, originally found in the chloroplasts of plants, serves as the active antioxidant component. It can undergo redox cycling to neutralize ROS.[4]
-
Decyl Linker: A ten-carbon aliphatic chain (-(CH₂)₁₀-) connects the plastoquinone head to the phosphonium (B103445) cation. This linker length is considered optimal for the molecule to span the mitochondrial membrane and position the plastoquinone moiety effectively.[3]
-
Triphenylphosphonium (TPP) Cation: This positively charged lipophilic cation is the "molecular locomotive" that drives the accumulation of SkQ1 within the mitochondrial matrix. The large negative membrane potential of the inner mitochondrial membrane electrophoretically attracts and concentrates the positively charged SkQ1 molecule by several orders of magnitude compared to the cytoplasm.[2][5]
The logical arrangement of these components is crucial for its function as a targeted antioxidant.
Figure 1: Logical components of the SkQ1 molecule.
Synthesis of SkQ1
While many studies cite the original synthesis protocol, the detailed step-by-step procedure is primarily described in the 2008 paper by Antonenko et al. in Biochemistry (Moscow).[2][3][6] The synthesis involves the covalent linkage of the three core components. Below is a generalized experimental protocol based on the principles described in the literature for creating such conjugated molecules.
General Synthesis Principle
The synthesis of SkQ1 likely involves a multi-step process. A common strategy for synthesizing similar phosphonium-linked molecules is to first create a plastoquinone derivative with a reactive alkyl halide linker, which is then used to alkylate triphenylphosphine (B44618).
Figure 2: A generalized workflow for the synthesis of SkQ1.
Putative Experimental Protocol
The following protocol is a representative methodology for the synthesis of SkQ1, based on the principles outlined by Antonenko et al. (2008) and general organic chemistry techniques.
Step 1: Synthesis of 10-bromodecyl-plastoquinone (Intermediate)
-
Plastoquinone is dissolved in a suitable aprotic solvent (e.g., acetonitrile).
-
An excess of a linker precursor, such as 1,10-dibromodecane, is added to the solution.
-
A base (e.g., potassium carbonate) is added to facilitate the reaction.
-
The reaction mixture is heated under reflux for several hours to ensure the formation of the ether linkage between the plastoquinone hydroxyl group and the decyl bromide chain.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography (silica gel) to isolate the 10-bromodecyl-plastoquinone intermediate.
Step 2: Synthesis of Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1)
-
The purified 10-bromodecyl-plastoquinone intermediate is dissolved in a high-boiling point solvent such as toluene (B28343) or dimethylformamide (DMF).
-
An equimolar amount of triphenylphosphine (PPh₃) is added to the solution.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for an extended period (24-48 hours) to facilitate the nucleophilic substitution reaction, forming the phosphonium salt.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the crude SkQ1 product may precipitate. The product can be collected by filtration or by removing the solvent in vacuo.
Step 3: Purification of SkQ1
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ether or ethanol (B145695)/water) to yield the final, pure SkQ1 bromide.
-
The purity and identity of the final compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Note: This protocol is a generalized representation. For the exact, validated methodology, including reaction conditions, yields, and characterization data, researchers must consult the primary literature: Antonenko, Y. N., et al. Biochemistry (Moscow), 2008, 73(12), 1273–1287.
Quantitative Data
The following tables summarize key quantitative data related to the use of SkQ1 in various experimental settings. Quantitative data regarding the synthesis, such as reaction yields and purity percentages, are not consistently reported in the reviewed literature.
Table 1: In Vitro and In Vivo Experimental Concentrations of SkQ1
| Parameter | Value | Context | Source(s) |
| In Vivo Efficacious Dose | 0.25–1.25 nmol/kg/day | Prevention and treatment of experimental autoimmune arthritis in rats. | [7][8] |
| In Vivo Therapeutic Dose | 250 nmol/kg/day | Inhibition of age-dependent thymus involution in rats. | [9] |
| In Vitro Anti-Apoptotic C₁/₂ | 1 x 10⁻¹¹ M | Inhibition of H₂O₂-induced apoptosis in fibroblasts. | [2] |
| In Vitro Anti-inflammatory | 100 nM | Inhibition of leukotriene synthesis in human neutrophils. | [6] |
| Topical Ophthalmic Use | 7.5 μM | Prevention of anesthesia-induced dry eye syndrome in rabbits. | |
| Cell Culture (Anti-ROS) | 20 nM | Protection of retinal pigment epithelium in organotypic culture. | [10] |
| Pro-oxidant Activity | > 1 μM | Concentrations at which SkQ1 may exhibit pro-oxidant effects. | [4] |
| Mitochondrial Accumulation | ~1.3 x 10⁸ fold | Theoretical concentration in the inner mitochondrial membrane vs. extracellular space. | [2] |
Key Experimental Methodologies
SkQ1 has been utilized in a wide range of preclinical studies. Below are detailed protocols from representative experiments.
Assessment of Neutrophil Apoptosis (In Vitro)
This protocol describes a method to assess the effect of SkQ1 on neutrophil survival and apoptosis.[3]
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using standard density gradient centrifugation techniques.
-
Cell Culture: Purified neutrophils (e.g., 1 x 10⁶ cells/mL) are incubated in a suitable culture medium.
-
Treatment: SkQ1, dissolved in a vehicle like ethanol and then diluted in the medium, is added to the cell suspension at various final concentrations.
-
Incubation: Cells are incubated for a specified period (e.g., 22 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Apoptosis Assessment:
-
Cells are harvested and washed with PBS.
-
Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Stained cells are analyzed by flow cytometry. Apoptotic cells are identified as Annexin V-positive and PI-negative.
-
Induction of Experimental Colitis in Mice (In Vivo)
This protocol outlines a model for studying the protective effects of SkQ1 against dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
-
Animal Groups: Mice are divided into several groups: control, DSS-induced colitis, and DSS-induced colitis treated with SkQ1.
-
SkQ1 Administration: The treatment group receives SkQ1 orally (e.g., 250 nmol/kg/day) in their drinking water for a period (e.g., 18 days) prior to and during colitis induction.
-
Induction of Colitis: Colitis is induced by administering a DSS solution (e.g., 2% w/v) in the drinking water for a set number of days.
-
Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and presence of blood.
-
Endpoint Analysis: At the end of the experiment, animals are euthanized. The colons are removed, and their length is measured. Tissue samples are collected for histological analysis to assess inflammation, ulceration, and damage to the epithelial barrier.
Signaling Pathway Analysis via Western Blot
This protocol details how to investigate SkQ1's effect on cellular signaling pathways, such as the inhibition of MAPK activation in neutrophils.[11]
-
Cell Preparation and Treatment: Human neutrophils (e.g., 1 x 10⁶ cells/mL) are pre-incubated with or without SkQ1 (e.g., 100 nM) for 30 minutes at 37°C.
-
Stimulation: Cells are then stimulated with an agonist (e.g., fMLP, A23187) for a short period (e.g., 10 minutes) to activate specific signaling pathways.
-
Cell Lysis: The reaction is stopped, and cells are lysed in a hot lysis buffer (e.g., Laemmli buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-p38, total p38, p-ERK1/2, total ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. The band intensities are quantified to determine the effect of SkQ1 on protein phosphorylation.
Figure 3: Proposed pathway for SkQ1's inhibition of leukotriene synthesis.
References
- 1. mitolab.com [mitolab.com]
- 2. Mitochondria-targeted plastoquinone derivatives as tools to interrupt execution of the aging program. 1. Cationic plastoquinone derivatives: synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article [protein.bio.msu.ru]
- 6. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondria-targeted antioxidant SkQ1 inhibits age-dependent involution of the thymus in normal and senescence-prone rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Visomitin (SkQ1) and its Protective Effect Against Mitochondrial Cardiolipin Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Visomitin (active ingredient SkQ1) is a first-in-class, mitochondria-targeted antioxidant designed to combat oxidative stress at its source. This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of cardiolipin (B10847521) peroxidation within the inner mitochondrial membrane. Oxidative damage to cardiolipin is a critical event in the cascade of mitochondrial dysfunction, implicated in a wide range of age-related and inflammatory diseases. This document consolidates the current understanding of this compound's protective effects, presents available data on its efficacy, details experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction: The Critical Role of Cardiolipin and Mitochondrial Oxidative Stress
Mitochondria, the powerhouses of the cell, are also the primary source of endogenous reactive oxygen species (ROS). Cardiolipin, a unique phospholipid almost exclusively found in the inner mitochondrial membrane, is essential for maintaining mitochondrial structure and function. Its four unsaturated fatty acyl chains make it particularly susceptible to peroxidation by ROS.[1]
Cardiolipin peroxidation triggers a cascade of detrimental events, including:
-
Impaired Mitochondrial Bioenergetics: Peroxidized cardiolipin disrupts the organization and function of the electron transport chain complexes, leading to decreased ATP synthesis and increased ROS production.
-
Release of Pro-apoptotic Factors: The oxidation of cardiolipin facilitates the detachment of cytochrome c from the inner mitochondrial membrane, a key step in initiating the intrinsic apoptotic pathway.[2]
-
Mitochondrial Membrane Permeabilization: Oxidized cardiolipin contributes to the formation of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling and rupture.
This compound (SkQ1) was developed to specifically address this critical point of mitochondrial vulnerability. It consists of a plastoquinone (B1678516) antioxidant moiety linked to a decyltriphenylphosphonium cation, which enables it to penetrate mitochondrial membranes and accumulate within the inner membrane, in close proximity to cardiolipin.[3]
Mechanism of Action: How this compound Protects Cardiolipin
This compound's protective effect stems from its ability to intercept and neutralize ROS at the site of their production, thereby preventing the initial oxidation of cardiolipin. The lipophilic cation (triphenylphosphonium) ensures its accumulation in the negatively charged mitochondrial matrix, while the plastoquinone moiety acts as a potent antioxidant.[3]
The core mechanisms of action include:
-
Direct ROS Scavenging: The reduced form of SkQ1 (SkQH2) directly scavenges peroxyl radicals, interrupting the chain reaction of lipid peroxidation.[3]
-
Recycling by the Respiratory Chain: The oxidized form of SkQ1 can be reduced back to its active antioxidant form by Complex III of the electron transport chain, allowing it to act catalytically.[3]
-
Inhibition of Cytochrome c Peroxidase Activity: By preventing the initial oxidation of cardiolipin, SkQ1 inhibits the conformational change in cytochrome c that endows it with peroxidase activity, thus breaking a vicious cycle of further cardiolipin peroxidation.
Data Presentation: Efficacy of this compound in Mitigating Oxidative Stress
While direct quantitative data on the dose-dependent reduction of specific cardiolipin peroxidation products by this compound in preclinical and clinical studies is not extensively published in a tabular format, the available evidence from clinical trials on related oxidative stress biomarkers and clinical outcomes in ophthalmic indications provides strong support for its efficacy.
Table 1: Summary of this compound (SkQ1) Ophthalmic Solution Clinical Trial Findings for Dry Eye Disease [4][5][6]
| Study | Phase | Number of Subjects | Key Endpoints | Results |
| VISTA-1 | 2b/3 | 451 | Change in central corneal fluorescein (B123965) staining and grittiness score | Co-primary endpoints not met, but statistically significant improvements in a large sub-population. |
| VISTA-2 | 3 | 610 | Change in conjunctival fluorescein staining and ocular discomfort | Co-primary endpoints not met, but statistically significant superiority in clearing central corneal fluorescein staining in a large sub-population. |
| Russian Multicenter Study | N/A | 240 | Corneal fluorescein staining, tear break-up time (TBUT), and patient-reported symptoms | Statistically significant improvement in corneal staining, TBUT, and reduction in symptoms of dryness, burning, and grittiness compared to placebo.[5] |
Table 2: Preclinical and In Vitro Findings on SkQ1's Protective Effects
| Model System | Parameter Measured | Effect of SkQ1 | Reference |
| Isolated Mitochondria | Cardiolipin oxidation (qualitative) | Specifically protects cardiolipin from oxidation induced by FeSO4 and ascorbate. | [1] |
| Human Conjunctival Epithelial Cells | Prostaglandin E2 (PGE2) production (inflammatory marker) | Significantly suppressed PGE2 production in a dose-dependent manner (effective at < 300 nM).[7] | [7] |
| Fibroblasts (in a model of ferroptosis) | Mitochondrial lipid peroxidation (MitoCLox probe) | Prevents mitochondrial lipid peroxidation. | [8] |
| Myocardial Tissue (hemorrhagic shock model) | Myocardial ROS content | Effectively attenuated the increase in myocardial ROS. | [9] |
| Rat Retina (AMD-like model) | p38 MAPK and ERK1/2 signaling | Suppressed the activity of these pro-inflammatory and pro-apoptotic signaling pathways.[9] | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiolipin Peroxidation using a Fluorescent Probe
This protocol describes a method to assess the protective effect of this compound (SkQ1) on cardiolipin peroxidation in isolated mitochondria or cells using a cardiolipin-specific fluorescent probe like MitoCLox.
Materials:
-
Isolated mitochondria or cultured cells of interest
-
This compound (SkQ1) at various concentrations (e.g., 10 nM - 1 µM)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide, or rotenone)
-
MitoCLox fluorescent probe
-
Fluorescence plate reader or flow cytometer
-
Appropriate buffers and cell culture media
Procedure:
-
Cell/Mitochondria Preparation:
-
For cultured cells, seed them in a multi-well plate and allow them to adhere overnight.
-
For isolated mitochondria, prepare fresh mitochondria from tissue or cultured cells using standard differential centrifugation protocols.
-
-
Pre-treatment with this compound:
-
Treat the cells or isolated mitochondria with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours for cells, 30 minutes for mitochondria). Include a vehicle control.
-
-
Loading with Fluorescent Probe:
-
Incubate the cells or mitochondria with MitoCLox (typically 100-200 nM) for 45-60 minutes in the dark.
-
-
Induction of Oxidative Stress:
-
Induce cardiolipin peroxidation by adding the chosen oxidative stress inducer. The concentration and incubation time should be optimized based on the cell/mitochondria type and the inducer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader or flow cytometer. MitoCLox exhibits a shift in its fluorescence emission from red to green upon oxidation. The ratio of green to red fluorescence is used to quantify the extent of lipid peroxidation.
-
-
Data Analysis:
-
Calculate the green/red fluorescence ratio for each condition. Compare the ratios in this compound-treated samples to the control samples to determine the protective effect of this compound against cardiolipin peroxidation.
-
Protocol 2: LC-MS/MS-based Quantification of Oxidized Cardiolipin Species
This protocol provides a more detailed and quantitative analysis of the specific molecular species of oxidized cardiolipin.
Materials:
-
Biological samples (e.g., isolated mitochondria, cells, or tissues) treated with this compound and an oxidative stressor.
-
Lipid extraction solvents (e.g., chloroform, methanol, isopropanol).
-
Internal standards for cardiolipin species.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate columns for lipid separation (e.g., C18 reversed-phase).
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissues or lyse cells in an appropriate buffer.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[10]
-
Add internal standards to the samples before extraction for accurate quantification.
-
-
Liquid Chromatography Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto the LC system equipped with a C18 column.
-
Use a gradient elution with solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to separate the different cardiolipin species.[10]
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to a tandem mass spectrometer operating in negative ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify specific precursor-product ion transitions for both native and oxidized cardiolipin species (e.g., cardiolipin hydroperoxides, hydroxides).
-
-
Data Analysis:
-
Identify and quantify the different oxidized cardiolipin species based on their retention times and mass-to-charge ratios.
-
Normalize the peak areas of the analytes to the corresponding internal standards.
-
Compare the levels of oxidized cardiolipin species in this compound-treated samples to control samples to determine the extent of protection.
-
Mandatory Visualizations
Caption: Signaling pathway of mitochondrial oxidative stress and this compound's intervention.
Caption: Experimental workflow for assessing this compound's effect on cardiolipin peroxidation.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound (SkQ1) represents a targeted therapeutic strategy to mitigate mitochondrial dysfunction by preventing the peroxidation of cardiolipin. Its unique ability to accumulate in the inner mitochondrial membrane and scavenge ROS at their source makes it a promising agent for the treatment of a variety of conditions where oxidative stress plays a key pathogenic role. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies focusing on the direct quantification of cardiolipin oxidation products in response to this compound treatment will be invaluable in further elucidating its precise dose-dependent effects and clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Does Oxidation of Mitochondrial Cardiolipin Trigger a Chain of Antiapoptotic Reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of cardiolipin oxidation and fatty acid cycling as two antioxidant mechanisms of cationic derivatives of plastoquinone (SkQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SkQ1 Ophthalmic Solution for Dry Eye Treatment: Results of a Phase 2 Safety and Efficacy Clinical Study in the Environment and During Challenge in the Controlled Adverse Environment Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The critical role of mitochondrial lipid peroxidation in ferroptosis: insights from recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visomitin (active ingredient: SKQ1, 10-(6'-plastoquinonyl)decyltriphenylphosphonium) is a mitochondria-targeted antioxidant designed to combat age-related cellular damage by neutralizing reactive oxygen species (ROS) at their primary source. This technical guide provides an in-depth overview of the early-stage research into this compound's potential for treating age-related pathologies, with a focus on ophthalmic conditions. The following sections detail the quantitative outcomes from key clinical and preclinical studies, comprehensive experimental protocols, and the signaling pathways implicated in this compound's mechanism of action.
Mechanism of Action
SKQ1 is a conjugate of plastoquinone, a potent antioxidant, and a penetrating cation (triphenylphosphonium), which facilitates its accumulation within the inner mitochondrial membrane. This targeted delivery allows SKQ1 to intercept and neutralize mitochondrial ROS (mtROS), thereby protecting cellular components from oxidative damage, a key contributor to the aging process and the pathogenesis of numerous age-related diseases.[1][2]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from clinical and preclinical studies investigating the efficacy and safety of this compound in age-related pathologies.
Table 1: Clinical Trial Data for this compound in Dry Eye Syndrome (DES)
| Efficacy Endpoint | Treatment Group (this compound) | Placebo Group | P-value | Study Details |
| Change in Central Corneal Fluorescein (B123965) Staining | Statistically significant improvement | Less improvement | <0.05 | VISTA-2 Phase 3 study, change from baseline to Day 29 in a large sub-population.[2] |
| Change in Total Corneal Fluorescein Staining | Statistically significant improvement | Less improvement | <0.01 | Multicenter, randomized, double-masked, placebo-controlled study; difference at 2 and 4 weeks post-treatment.[3] |
| Tear Break-Up Time (TBUT) | Statistically significant increase | Less increase | Not specified | 6-week treatment period in a multicenter, randomized, double-masked, placebo-controlled study.[3] |
| Schirmer's Test Score (mm) | 14.2 ± 0.5 | 13.7 ± 0.4 | Not significant | Multicenter, randomized, double-masked, placebo-controlled study; scores at the end of the 6-week treatment.[3] |
| Ocular Discomfort | Statistically significant reduction | Less reduction | <0.05 | VISTA-1 Phase 2b/3 study; reduction after four weeks of treatment.[4] |
Table 2: Clinical Trial Data for this compound in Age-Related Cataract
| Efficacy Endpoint | Treatment Group (this compound®) | Placebo Group | P-value | Study Details |
| Increase in Visual Acuity | >50% | 10-15% | <0.05 | Randomized, double-blind, placebo-controlled study; 6 months of treatment.[5] |
| Increase in Visual Acuity (Older Patients) | Significant increase | No increase | <0.001 | Sub-group analysis from the same 6-month study.[5] |
| Mean and Maximum Lens Density | Tendency to decrease | Tendency to increase | Not specified | Densitometry measurements over the 6-month treatment period.[5] |
| Antioxidant Activity of Lacrimal Fluid | Significant increase | No significant change | Not specified | Measured after 6 months of treatment.[5] |
Table 3: Preclinical Data for SKQ1 in Models of Age-Related Pathologies
| Parameter | Animal Model | SKQ1 Treatment Effect | Control/Untreated | P-value |
| Mitochondrial Inner Membrane Area (µm²/µm³) | 24-month-old Wistar rats (lacrimal gland) | 24.14 ± 1.58 | 19.57 ± 1.66 | <0.05 |
| Average Mitochondrial Area (µm²) | 24-month-old Wistar rats (lacrimal gland) | 0.38 ± 0.03 | 0.23 ± 0.03 | <0.05 |
| αB-crystallin Protein Level (% of Wistar) | Senescence-accelerated OXYS rats (retina) | Increased to above Wistar levels | 2-fold lower than Wistar | <0.01 |
| Malondialdehyde (MDA) Concentration (µmol/g) | Isolated rat heart (ischemia-reperfusion) | 49.5 [41.1; 58.9] (at 12 ng/ml) | Higher levels in control | Not specified |
| Total Nitrite and Nitrate Concentration (µmol/ml) | Isolated rat heart (ischemia-reperfusion) | 36.2 [30.8; 39.8] (at 12 ng/ml) | Higher levels in control | <0.05 |
| Prostaglandin E2 (PGE2) Production | Human conjunctival epithelial cells (in vitro) | Significant suppression at < 300 nM (24h) and 50 nM (48h) | Higher levels in control | Not specified |
| Corneal Epithelial Wound Closure Rate Increase | Human corneal limbus epithelial cells (in vitro) | 4% at 4h, 9% at 8-12h (at 50 nM) | Slower closure rate | 0.015 (4h), 0.007 (8h), 0.003 (12h) |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of this compound.
Senescence-Accelerated OXYS Rat Model of Age-Related Macular Degeneration (AMD)-like Retinopathy
The OXYS rat strain is a model that spontaneously develops characteristics of accelerated senescence, including retinopathy similar to human AMD.[6][7][8][9]
-
Animal Model: Male OXYS rats and age-matched Wistar rats (as controls) are used. The development of AMD-like pathology in OXYS rats begins around 1.5 to 3 months of age.[6]
-
This compound Administration:
-
Dietary Supplementation: SKQ1 is added to the standard laboratory chow at a dose of 250 nmol/kg of body weight per day. Treatment duration varies depending on the study, for example, from 1.5 to 22 months of age.[10]
-
Eye Drops: this compound eye drops (250 nM) are instilled, one drop per eye, three times a day. Treatment periods can range from several weeks to months.[1][11][12]
-
-
Ophthalmological Examination: Fundus photography and fluorescein angiography are performed to assess the clinical signs of retinopathy, including the presence of drusen, retinal pigment epithelium (RPE) atrophy, and neovascularization.
-
Histological and Morphometric Analysis:
-
Eyes are enucleated, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Retinal sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
The thickness of retinal layers, particularly the outer nuclear layer (ONL), and the morphology of the RPE are examined under a light microscope.
-
-
Western Blotting:
-
Retinal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., phosphorylated and total p38 MAPK, ERK1/2, Tau, p-S6) and a loading control (e.g., β-actin).
-
Membranes are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry:
-
Retinal cryosections are fixed, permeabilized, and blocked.
-
Sections are incubated with primary antibodies against target proteins (e.g., p-S6, Aβ).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Images are captured using a confocal microscope.[10]
-
Light-Induced Retinal Degeneration (LIRD) Model
The LIRD model is used to study photo-oxidative damage to the retina, which shares common mechanisms with AMD.[13][14][15]
-
Animal Model: Albino Wistar or Sprague-Dawley rats are commonly used due to their higher sensitivity to light damage.[14][15]
-
Light Exposure Protocol:
-
Animals are dark-adapted for approximately 18 hours before light exposure.
-
Pupils are dilated using a mydriatic agent (e.g., 1% tropicamide).
-
Rats are exposed to high-intensity white or green light (e.g., 1700-3000 lux) for a continuous period (e.g., 24 hours).[15]
-
Following exposure, animals are returned to a dim cyclic light environment for a recovery period (e.g., 2 weeks).[15]
-
-
This compound Administration:
-
Assessment of Retinal Damage:
-
Electroretinography (ERG): To assess the function of photoreceptor cells (a-wave) and inner retinal cells (b-wave).
-
Histology: Eyes are processed for H&E staining to measure the thickness of the ONL and assess photoreceptor cell loss.
-
TUNEL Assay: To detect apoptotic cells in the retinal layers.
-
Signaling Pathways and Experimental Workflows
This compound's protective effects are mediated through the modulation of key signaling pathways involved in cellular stress, inflammation, and survival.
MAPK (p38 MAPK and ERK1/2) Signaling Pathway
In age-related retinal pathologies, cellular stressors like oxidative stress can lead to the hyperactivation of the p38 MAPK and ERK1/2 signaling pathways, contributing to inflammation and apoptosis.[1][11][12] this compound has been shown to suppress the phosphorylation of p38 MAPK, ERK1/2, and their downstream target, the tau protein, thereby mitigating these detrimental effects.[1][11][12]
mTOR Signaling Pathway
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of aging and age-related diseases, dysregulation of the mTOR pathway has been implicated in cellular senescence and pathology.[10] Preclinical studies suggest that SKQ1 can suppress the activity of the mTOR pathway, as evidenced by the reduced phosphorylation of its downstream target, the S6 ribosomal protein (p-S6).[10] This inhibition may contribute to the protective effects of SKQ1 against AMD-like pathology.
Experimental Workflow for Assessing this compound's Efficacy in an Animal Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model of an age-related eye disease.
Conclusion
Early-stage research on this compound (SKQ1) demonstrates its potential as a therapeutic agent for age-related pathologies, particularly those affecting the eye. Its targeted mitochondrial antioxidant activity addresses a fundamental mechanism of cellular aging. The quantitative data from both clinical and preclinical studies provide a strong rationale for its continued development. The elucidation of its effects on key signaling pathways, such as MAPK and mTOR, offers further insight into its molecular mechanisms of action. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the ongoing investigation of this compound as a novel intervention for age-related diseases.
References
- 1. Senescence-accelerated OXYS rats: a model of age-related cognitive decline with relevance to abnormalities in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. P38 MAPK Signaling in the Retina: Effects of Aging and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reanimatology.com [reanimatology.com]
- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal Pathophysiological Evaluation in a Rat Model [jove.com]
- 9. Photoreceptor damage induced by low-intensity light: model of retinal degeneration in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-induced exacerbation of retinal degeneration in a rat model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aging-us.com [aging-us.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Light-induced exacerbation of retinal degeneration in a rat model of Smith-Lemli-Opitz syndrome [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Visomitin (SkQ1): Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visomitin (SkQ1) is a mitochondria-targeted antioxidant designed to accumulate within the inner mitochondrial membrane. This strategic localization allows it to effectively neutralize mitochondrial reactive oxygen species (mtROS) at their source, protecting cells from oxidative damage. SkQ1 has demonstrated therapeutic potential in various in vitro models of diseases associated with oxidative stress, including inflammation, neurodegeneration, and impaired wound healing. These application notes provide detailed protocols for utilizing SkQ1 in cell culture experiments to investigate its efficacy and mechanism of action.
Data Presentation: Efficacy of SkQ1 in Various Cell Culture Models
The following tables summarize the effective concentrations and observed effects of SkQ1 across different in vitro studies.
Table 1: Anti-inflammatory and Cytoprotective Effects of SkQ1
| Cell Line | Inducing Agent | SkQ1 Concentration | Incubation Time | Observed Effect | Reference |
| Human Conjunctival Epithelial (HCjE) | TNF-α or IL-1β | < 50 nM | 24-48 hours | Significantly reduced production of PGE2. | [1] |
| Human Conjunctival Epithelial (HCjE) | - | 317 nM (TC50) | Not specified | Reduces cell viability by 50%. | [1][2] |
| Endothelial Cells (EA.hy926) | TNF-α (5 ng/ml) | 20 nM | 4 days (pre-incubation) | Prevented decomposition of VE-cadherin containing contacts and increase in monolayer permeability. | [3][4] |
| Caco-2 | 2% DSS | 2 nM | 48 hours | Suppressed the release of ZO-1 from tight junctions and prevented the formation of stress fibers. | [5][6] |
| Human Neutrophils | fMLP | 100-600 nM | Not specified | Complete inhibition of NADPH oxidase at 600 nM. | [7] |
| Rat Basophilic Leukemia (RBL-2H3) | PMA (50 nM) + A23187 (1 µM) | 2 or 200 nM | 24 hours | Suppressed degranulation by 2-fold. | [8] |
| Primary Oligodendrocyte Culture | LPS (5 µg/ml) | 5 nM (10 days) + 10 nM (last 2 days) | 12 days total | Significantly inhibited LPS-induced decrease in myelin content. | [9] |
Table 2: Effects of SkQ1 on Cell Proliferation, Migration, and Apoptosis
| Cell Line | Assay | SkQ1 Concentration | Incubation Time | Observed Effect | Reference |
| Human Corneal Epithelial (HCLE) | Wound Healing Assay | 50 nM | 4-12 hours | 4% increase in wound closure at 4h; 9% increase at 8-12h. | [1] |
| Human Corneal Epithelial (HCLE) | Proliferation Assay | 25 nM | Not specified | Significantly stimulated single-cell proliferation. | [10] |
| Human Fibroblasts | Apoptosis Assay (H2O2 induced) | 0.2 nM | 7 days (pre-treatment) | Completely abolished apoptosis induced by 400 µM H2O2. | [11] |
| Skin Fibroblasts (LHON patients) | Cell Viability (H2O2 induced) | 20 nM | 2.5 hours (pre-treatment) | Protective effect against H2O2-induced cell death. | [12] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in Human Conjunctival Epithelial (HCjE) Cells
This protocol is designed to evaluate the ability of SkQ1 to reduce the inflammatory response in HCjE cells stimulated with pro-inflammatory cytokines.
Materials:
-
Human Conjunctival Epithelial (HCjE) cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
SkQ1 stock solution (in ethanol (B145695) or DMSO)
-
TNF-α and IL-1β stock solutions
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture: Culture HCjE cells under standard conditions (37°C, 5% CO2) until they reach confluence.[1]
-
Pre-sensitization: Pre-sensitize the HCjE cell cultures for 1 hour with 10 ng/ml of TNF-α or IL-1β.[1]
-
SkQ1 Treatment: Following sensitization, treat the cells with various concentrations of SkQ1 (e.g., 10 nM, 25 nM, 50 nM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest SkQ1 concentration).
-
Incubation: Incubate the cells for 24 to 48 hours.[1]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Determine cell viability in the corresponding wells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.[1] The TC50 for SkQ1 in HCjE cells has been reported to be 317 nM.[2]
Protocol 2: In Vitro Wound Healing Assay in Human Corneal Epithelial (HCLE) Cells
This protocol assesses the effect of SkQ1 on the migration and proliferation of HCLE cells in a "scratch" wound model.
Materials:
-
Human Corneal Limbus Epithelial (HCLE) cells
-
Cell culture medium and supplements
-
SkQ1 stock solution
-
Sterile p200 pipette tip or cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed HCLE cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Immediately after wounding, wash the cells with PBS to remove dislodged cells and replace the medium with fresh medium containing SkQ1 (e.g., 50 nM) or vehicle control.[1]
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, and 12 hours).[1]
-
Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Assessment of SkQ1's Effect on Endothelial Barrier Function
This protocol evaluates the ability of SkQ1 to protect the integrity of endothelial cell-to-cell contacts from inflammatory insults.
Materials:
-
Endothelial cells (e.g., EA.hy926)
-
Cell culture medium
-
SkQ1 stock solution
-
TNF-α stock solution
-
Antibodies for immunofluorescence (e.g., anti-VE-cadherin)
-
Fluorescently labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture EA.hy926 cells on glass coverslips. Incubate the cells with 20 nM SkQ1 for 4 days.[3][4]
-
Inflammatory Challenge: Treat the cells with 5 ng/ml TNF-α for 24 hours.[3][4]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibody against VE-cadherin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with fluorescently labeled phalloidin and a nuclear stain.
-
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Analyze the integrity of VE-cadherin at cell-cell junctions and the organization of the actin cytoskeleton.
Signaling Pathways and Visualizations
SkQ1 has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and differentiation.
SkQ1 and TGF-β Signaling Pathway in Fibroblasts
In fibroblasts, SkQ1 has been found to stimulate the activation of TGF-β1, which in turn promotes the differentiation of fibroblasts into myofibroblasts. This process is crucial for wound contraction and tissue repair. The scavenging of mtROS by SkQ1 appears to facilitate the metalloprotease-dependent activation of latent TGF-β1, leading to downstream SMAD-dependent signaling.[3]
Caption: SkQ1 promotes myofibroblast differentiation via TGF-β signaling.
SkQ1 and NF-κB Signaling Pathway in Endothelial Cells
SkQ1 has been shown to inhibit the activation of the NF-κB signaling pathway in endothelial cells treated with TNF-α. This inhibition prevents the expression of adhesion molecules, thereby reducing the adhesion and migration of neutrophils during inflammation.[4][6][13]
Caption: SkQ1 inhibits inflammation by suppressing the NF-κB pathway.
SkQ1 and MAPK Signaling Pathways in Retinal Cells
In a rat model of age-related macular degeneration, this compound (SkQ1) was found to suppress the activity of p38 MAPK and ERK1/2 signaling pathways. The increased phosphorylation of these kinases and their target protein tau was reduced by SkQ1 treatment, suggesting a role in preventing retinal pathology.[14][15]
Caption: SkQ1 suppresses p38 MAPK and ERK1/2 signaling in retinopathy.
General Experimental Workflow for In Vitro SkQ1 Studies
The following diagram outlines a typical workflow for investigating the effects of SkQ1 in a cell culture model.
Caption: A generalized workflow for in vitro studies involving SkQ1.
References
- 1. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice | Aging [aging-us.com]
- 5. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Effect of the Mitochondria-Targeted Antioxidant SkQ1 on the Culture Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Visomitin (SKQ1) in Rodent Models of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visomitin (active ingredient SKQ1) is a mitochondria-targeted antioxidant designed to accumulate within the inner mitochondrial membrane. This strategic localization allows it to neutralize reactive oxygen species (ROS) at their primary site of production, thereby mitigating oxidative stress and its downstream pathological consequences. These application notes provide a summary of quantitative data and detailed experimental protocols for the in vivo administration of this compound in various rodent models of oxidative stress, drawing from preclinical studies in ophthalmology, cardiology, and neurodegeneration.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the key quantitative parameters from various studies utilizing this compound (SKQ1) in rodent models.
Table 1: this compound (SKQ1) Administration in Ocular Rodent Models
| Rodent Model | Strain | Oxidative Stress Inducer | This compound (SKQ1) Dose | Administration Route | Duration | Key Findings |
| Age-Related Macular Degeneration (AMD)-like retinopathy | OXYS rats | Spontaneous (genetically predisposed to accelerated senescence) | 250 nM in eye drops | Topical (eye drops) | 1.5 to 4 months of age | Reduced signs of retinopathy, restored αB-crystallin expression.[1] |
| Light-Induced Retinal Degeneration (LIRD) | Albino rats | Bright light exposure (2500-3000 lx for 14h) | Not specified concentration in "this compound eye drops" | Topical (eye drops) | 2 weeks (preventive and therapeutic) | Significantly less atrophic and degenerative changes; more effective repair of damaged retinas.[2][3][4][5] |
| Age-related cataract and retinopathies | OXYS rats | Spontaneous | 250 nM in eye drops | Topical (eye drops) | Daily, from 3 to 12 months of age | Reversed cataract and retinopathies.[6] |
| Experimental uveitis | Rabbits | Immunization with arrestin | 250 nM in eye drops | Topical (eye drops) | Four drops per day | Prevented or reversed uveitis.[6] |
| Experimental glaucoma | Rabbits | Injections of hydroxypropyl methyl cellulose | 5 µM in eye drops | Topical (eye drops) | One drop daily | Retarded development of glaucoma.[6] |
| Anesthesia-induced Dry Eye Syndrome | Rats | General anesthesia | 0.25 µM, 2.5 µM, or 7.5 µM in eye drops | Topical (eye drops) | 3 times a day for 30 days | Attenuated the increase in malondialdehyde (MDA) concentration in the cornea.[7] |
Table 2: this compound (SKQ1) Administration in Systemic and Other Rodent Models
| Rodent Model | Strain | Oxidative Stress Inducer | This compound (SKQ1) Dose | Administration Route | Duration | Key Findings |
| Ischemia/Reperfusion (ex vivo) | Wistar rats | Cold cardioplegia followed by reperfusion | 12 ng/ml, 120 ng/ml, 1200 ng/ml in cardioplegic solution | Perfusion | 240 min cardioplegia, 30 min reperfusion | 12 ng/ml showed strong antioxidant and cardioprotective properties, neutralizing oxidative stress manifestations.[8][9][10] |
| Age-dependent thymic involution | Wistar and OXYS rats | Natural aging | 250 nmol/kg per day | In drinking water | From 1.5 to 3.5 months or 3 to 14 months of age | Inhibited age-dependent involution of the thymus.[11] |
| Accelerated Senescence | OXYS rats | Spontaneous | 50 nmol/kg per day | With food | From 1.5 months of age | Decreased lipid and protein oxidation levels.[6] |
| Hemorrhagic Shock | Mice | Hemorrhagic shock model | Not specified | Not specified | Not specified | Attenuated the increase in ROS in myocardial tissues.[12] |
| D-galactose-induced aging | Rats | D-galactose injection | Not specified | Not specified | Not specified | Ameliorated aging-induced oxidative stress.[13] |
Experimental Protocols
Protocol for Induction and Treatment of Light-Induced Retinal Degeneration (LIRD)
This protocol is designed to assess the preventive and therapeutic effects of this compound eye drops on retinal photodamage.[2][3][4][5]
Materials:
-
Albino rats (e.g., Wistar)
-
This compound eye drops (containing SKQ1)
-
Placebo eye drops (same composition as this compound but without SKQ1)
-
High-intensity visible light source (e.g., metal halide lamp, ~2500-3000 lx)
-
Standard animal housing with controlled lighting conditions
Preventive Treatment Protocol:
-
House rats under standard lighting conditions and provide ad libitum access to food and water.
-
For 15 days, administer one drop of this compound eye drops to the eyes of the experimental group daily. Administer one drop of placebo eye drops to the control group daily.
-
After the 15-day treatment period, dark-adapt the rats for 14 hours.
-
Expose the rats to high-intensity bright light (2500-3000 lx) for 14 hours.
-
After light exposure, return the animals to standard housing.
-
Euthanize subsets of animals at desired time points (e.g., 3 hours and 15 days post-illumination) for retinal histology and morphometric analysis.
Therapeutic Treatment Protocol:
-
Dark-adapt rats for 14 hours.
-
Expose the rats to high-intensity bright light (2500-3000 lx) for 14 hours to induce retinal damage.
-
Following light exposure, begin daily administration of one drop of this compound eye drops to the experimental group and one drop of placebo eye drops to the control group.
-
Continue treatment for 15 days.
-
At the end of the treatment period, euthanize the animals for retinal histology and morphometric analysis.
Protocol for Assessing Cardioprotective Effects of SKQ1 in an Ex Vivo Ischemia/Reperfusion Model
This protocol evaluates the antioxidant and cardioprotective properties of SKQ1 on an isolated rat heart.[8][9][10]
Materials:
-
Wistar rats
-
Langendorff apparatus for isolated heart perfusion
-
Krebs-Henseleit buffer
-
Cardioplegic solution
-
SKQ1 stock solution
-
Assay kits for oxidative stress markers (e.g., malondialdehyde, nitric oxide metabolites) and cardiac damage markers (e.g., creatine (B1669601) kinase, lactate (B86563) dehydrogenase)
Experimental Procedure:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfuse the heart with Krebs-Henseleit buffer.
-
Induce 240 minutes of cold cardioplegia. Prepare cardioplegic solutions with varying concentrations of SKQ1 (e.g., 12 ng/ml, 120 ng/ml, 1200 ng/ml) and a control solution without SKQ1.
-
Following cardioplegia, initiate a 30-minute reperfusion period with Krebs-Henseleit buffer.
-
During reperfusion, collect coronary effluent to measure cardiac damage markers.
-
Monitor cardiac function (e.g., heart rate, systolic pressure, coronary flow) throughout the experiment.
-
At the end of reperfusion, freeze the heart tissue for later analysis of oxidative stress markers.
Protocol for Evaluating the Effect of SKQ1 on Age-Dependent Thymic Involution
This protocol investigates the impact of long-term oral administration of SKQ1 on the aging of the immune system.[11]
Materials:
-
Wistar rats (normal aging) and OXYS rats (accelerated senescence model)
-
SKQ1
-
Standard rodent chow and drinking water
Experimental Procedure:
-
Divide animals of each strain into control and experimental groups.
-
For the experimental group, supplement the drinking water with SKQ1 to achieve a daily dose of 250 nmol/kg. The control group receives regular drinking water.
-
Maintain the animals on this regimen for an extended period (e.g., from 1.5 to 3.5 months of age or from 3 to 14 months of age).
-
At the end of the experimental period, euthanize the animals.
-
Dissect and weigh the thymus.
-
Perform histological analysis to determine the volume of the thymic cortex and medulla and assess cellularity.
-
Use flow cytometry to quantify CD3+, CD4+, and CD8+ cell populations in the thymus.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound (SKQ1) targets and neutralizes mitochondrial ROS.
Caption: Workflow for the Light-Induced Retinal Degeneration model.
Caption: SKQ1 administration leads to improved cardiac function.
These application notes and protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in models of oxidative stress. The specific parameters of each experiment, including dosage and duration of treatment, may require optimization depending on the specific research question and animal model used.
References
- 1. The mitochondria-targeted antioxidant SkQ1 restores αB-crystallin expression and protects against AMD-like retinopathy in OXYS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive and therapeutic effects of SkQ1-containing this compound eye drops against light-induced retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article [2.mol.bio.msu.ru]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. researchgate.net [researchgate.net]
- 6. skq1-visomitin.medium.com [skq1-visomitin.medium.com]
- 7. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antioxidant Effect of Mitochondrially Targeted Antioxidant SkQ1 on the Isolated Rat Heart Model | Senokosova | General Reanimatology [reanimatology.com]
- 9. reanimatology.com [reanimatology.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondria-targeted antioxidant SkQ1 inhibits age-dependent involution of the thymus in normal and senescence-prone rats | Aging [aging-us.com]
- 12. Frontiers | Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Visomitin (SkQ1) in Light-Induced Retinal Degeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Visomitin (SkQ1), a mitochondria-targeted antioxidant, in rat models of light-induced retinal degeneration (LIRD). The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the retinoprotective effects of SkQ1.
Introduction
Light-induced retinal degeneration in rats is a widely used model to study the pathological processes involved in retinal photodamage, which shares common mechanisms with age-related macular degeneration (AMD).[1][2][3] The mitochondria-targeted antioxidant, 10-(6'-plastoquinonyl)decyltriphenylphosphonium (SkQ1), the active ingredient in this compound eye drops, has demonstrated significant protective and therapeutic effects in these models.[1][2][3] SkQ1's mechanism of action involves the targeted neutralization of reactive oxygen species (ROS) within the mitochondria, thereby mitigating oxidative stress-induced cellular damage in the retina.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies investigating the efficacy of this compound (SkQ1) in rat models of light-induced retinal degeneration and other related retinopathy models.
Table 1: Preventive Effects of SkQ1 on Light-Induced Retinal Damage
| Parameter | Control Group (Placebo) | SkQ1-Treated Group | Outcome | Source |
| Outer Nuclear Layer (ONL) Thickness | Significantly reduced 3 hours post-illumination | Significantly greater than control, especially in the central retina | SkQ1 preserves photoreceptor cell nuclei. | [5] |
| ONL Multifocal Atrophy (15 days post-illumination) | Pronounced atrophy | Significantly reduced areas of ONL atrophy | SkQ1 inhibits long-term photoreceptor degeneration. | [5] |
| Retinal Pigment Epithelium (RPE) Preservation | Significant damage and cell loss | Three-fold greater preservation of RPE compared to control | SkQ1 protects the RPE layer from light-induced damage. | [2] |
Table 2: Therapeutic Effects of SkQ1 on Light-Induced Retinal Damage
| Parameter | Control Group (Placebo) | SkQ1-Treated Group | Outcome | Source |
| Retinal Repair | Limited repair of damaged retina | Significantly more effective repair of the damaged retina | SkQ1 promotes the recovery of the retina after photodamage. | [1] |
Table 3: Effects of SkQ1 on Retinopathy in OXYS Rats (A model of AMD-like retinopathy)
| Parameter | Untreated OXYS Rats | SkQ1-Treated OXYS Rats | Outcome | Source |
| Retinopathy Development (at 4 months) | 94% stage 2, 6% stage 3 | 86% stage 1, 14% no signs | SkQ1 slows the development of retinopathy. | [6] |
| Retinopathy Prevention (at 3 months) | 83% stage 1, 17% stage 2 | 18% stage 1, 82% no signs | Early SkQ1 supplementation prevents retinopathy development. | [7] |
| Choroidal Vasculature Aberrations | Aggregation of blood cells, stasis, thrombosis | Prevention of vessel problems | SkQ1 prevents disturbances in choroidal blood flow. | [6] |
Experimental Protocols
Light-Induced Retinal Degeneration (LIRD) Model in Albino Rats
This protocol outlines the induction of retinal damage using high-intensity light.
-
Animal Model: Albino rats (e.g., Wistar) are commonly used.
-
Dark Adaptation: Prior to light exposure, animals are dark-adapted for approximately 14 hours to maximize light-induced damage.[2]
-
Light Exposure:
-
Rats are exposed to bright, white light of high intensity.
-
The duration of exposure is typically 14 hours.[2]
-
-
Post-Exposure: After light exposure, animals are returned to normal light cycle conditions for a specified period (e.g., 3 hours for early changes, 15 days for late changes) before assessment.[2][5]
This compound (SkQ1) Administration
SkQ1 can be administered either before light exposure to assess its preventive effects or after to evaluate its therapeutic potential.
-
Formulation: this compound eye drops containing SkQ1 (e.g., 250 nM concentration).[4][7] A placebo group receiving eye drops of the same composition but without SkQ1 should be included.[2]
-
Preventive Regimen:
-
Therapeutic Regimen:
-
Systemic Administration (for OXYS rats):
Assessment of Retinal Structure and Function
-
Ophthalmoscopy: To visually inspect the retina for signs of degeneration.[6][7]
-
Histology:
-
Euthanize animals at the end of the experiment.
-
Enucleate the eyes and prepare retinal cross-sections.
-
Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize retinal layers.
-
Measure the thickness of the outer nuclear layer (ONL) and assess the integrity of the retinal pigment epithelium (RPE) and other retinal structures.[5]
-
-
Immunohistochemistry: To detect specific molecular markers of retinal damage or protection (e.g., αB-crystallin).[6]
-
Western Blotting: To quantify the levels of key signaling proteins (e.g., phosphorylated p38 MAPK and ERK1/2).[8]
-
Real-Time PCR and ELISA: To measure the expression of genes and proteins involved in angiogenesis, such as VEGF and PEDF.[7]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of SkQ1 Action
SkQ1 is believed to exert its retinoprotective effects by mitigating oxidative stress at its source within the mitochondria. This action interrupts downstream signaling cascades that lead to inflammation and apoptosis. Studies in OXYS rats have shown that this compound can suppress the progression of AMD-like pathology by decreasing the activity of the p38 MAPK and ERK1/2 signaling pathways.[8][9][10]
References
- 1. Preventive and therapeutic effects of SkQ1-containing this compound eye drops against light-induced retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. researchgate.net [researchgate.net]
- 4. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article [2.mol.bio.msu.ru]
- 6. The mitochondria-targeted antioxidant SkQ1 restores αB-crystallin expression and protects against AMD-like retinopathy in OXYS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Action of the Mitochondria-Targeted Antioxidant SkQ1 on Retinopathy in OXYS Rats Linked with Improvement of VEGF and PEDF Gene Expression | PLOS One [journals.plos.org]
- 8. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity | Semantic Scholar [semanticscholar.org]
- 9. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Visomitin (SKQ1) Eye Drops in Rabbit Models of Dry Eye Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dry Eye Syndrome (DES) is a multifactorial disease of the ocular surface characterized by a loss of homeostasis of the tear film. Rabbit models of DES are crucial for preclinical evaluation of novel therapeutics. Visomitin (active ingredient: SKQ1) is a mitochondria-targeted antioxidant designed to combat oxidative stress, a key pathological factor in DES. These application notes provide detailed protocols for utilizing this compound in rabbit models of DES, summarizing key quantitative outcomes and elucidating the underlying mechanism of action.
Experimental Protocols
Induction of Dry Eye Syndrome in Rabbits (Benzalkonium Chloride Model)
This protocol describes the induction of DES in New Zealand white rabbits using benzalkonium chloride (BAC), a preservative known to cause ocular surface damage.
Materials:
-
New Zealand white rabbits (2.5-3.5 kg)
-
Benzalkonium chloride (BAC) solution (0.1% or 0.2% in sterile saline)[1][2]
-
Sterile saline solution (0.9%)
-
Micropipette
Procedure:
-
House rabbits under standard conditions (23°C ± 2°C, 60% ± 10% humidity, 12-hour light/dark cycle) and allow for acclimatization.
-
Randomly divide rabbits into control and experimental groups.
-
For the experimental group, instill one 50 µL drop of 0.1% BAC solution into one eye of each rabbit twice daily for 14 days.[1][3] Alternatively, a more rapid model can be established using 0.2% BAC solution twice daily for 5 consecutive days.[2]
-
The contralateral eye can serve as an untreated control, receiving sterile saline.
-
Monitor the rabbits daily for signs of discomfort or distress.
This compound (SKQ1) Treatment Regimen
Materials:
-
This compound (SKQ1) eye drops (e.g., 7.5 μM solution)[4]
-
Placebo eye drops (vehicle control)
-
Micropipette
Procedure:
-
Following the induction of DES, divide the experimental rabbits into a treatment group and a placebo group.
-
Instill one 50 µL drop of this compound (SKQ1) solution into the affected eye(s) of the treatment group. A typical dosing regimen is three times daily.[2]
-
Instill one 50 µL drop of placebo into the affected eye(s) of the placebo group.
-
Continue the treatment for the specified duration of the study (e.g., 2-4 weeks).
Assessment of Ocular Surface Health
Materials:
-
Schirmer test strips
-
Topical anesthetic (e.g., proparacaine) - optional, for measuring basal secretion[1]
-
Stopwatch
Procedure:
-
Gently restrain the rabbit.
-
For basal tear secretion, apply a drop of topical anesthetic. For total tear secretion, no anesthetic is needed.[1][5]
-
Bend the Schirmer strip at the notch and gently insert it into the lower conjunctival fornix at the junction of the middle and lateral thirds of the eyelid.[5][6][7]
-
Start the stopwatch and leave the strip in place for 5 minutes (or a standardized time of 1 minute as used in some protocols).[1][6]
-
Remove the strip and measure the length of the wetted area in millimeters.[6][7]
Materials:
-
Sterile fluorescein (B123965) sodium strips
-
Sterile saline
-
Cobalt blue filter on a slit lamp biomicroscope
Procedure:
-
Moisten the tip of the fluorescein strip with a drop of sterile saline.[8]
-
Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.[8]
-
Allow the rabbit to blink several times to distribute the dye.
-
After 1-3 minutes, examine the cornea using a slit lamp with a cobalt blue filter.[8]
-
Grade the corneal staining based on a standardized scale (e.g., 0-4), assessing for punctate epithelial erosions.[9]
Materials:
-
Millipore filter paper (e.g., 0.22 µm pore size)[10]
-
Forceps
-
Fixative solution (e.g., 95% ethanol)
-
Staining reagents (e.g., Periodic acid-Schiff - PAS)
-
Microscope slides and coverslips
Procedure:
-
Cut the filter paper into small, appropriately sized pieces.
-
Apply a topical anesthetic to the rabbit's eye.
-
Gently press the filter paper onto the bulbar conjunctiva for 2-3 seconds using smooth forceps.[10]
-
Carefully peel the paper off the conjunctiva.
-
Immediately fix the paper (cell side up) in 95% ethanol.
-
Stain the cells using the PAS method to identify goblet cells.
-
Mount the filter paper on a microscope slide and count the number of goblet cells per high-power field.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (SKQ1) in rabbit models of dry eye syndrome.
| Parameter | Control Group (DES) | This compound (SKQ1) Treated Group | Reference |
| Tear Production (Schirmer's Test) | Significant Decrease | Restoration towards baseline | [3] |
| Corneal Fluorescein Staining Score | Significant Increase | Significant Decrease | [3] |
| Tear Break-Up Time (TBUT) | Significant Decrease | Significant Increase | [11][12] |
| Goblet Cell Density | Significant Decrease | Restoration towards normal levels | [3] |
| Inflammatory and Oxidative Stress Markers | Control Group (DES) | This compound (SKQ1) Treated Group | Reference |
| TNF-α in Tears | Elevated | Downregulated | [4] |
| IL-6 in Tears | Elevated | Downregulated | [4] |
| IL-10 in Tears | No significant change | Upregulated | [4] |
| Glutathione Peroxidase (Cornea) | Decreased Activity | Stimulated Activity | [4] |
| Glutathione Reductase (Cornea) | Decreased Activity | Stimulated Activity | [4] |
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the reduction of mitochondrial reactive oxygen species (ROS). In DES, elevated ROS contributes to ocular surface inflammation and damage.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound in a rabbit DES model.
This compound's Impact on the Oxidative Stress and Inflammatory Cascade in Dry Eye Syndrome
Caption: this compound's mechanism in mitigating DES pathology.
Conclusion
This compound (SKQ1) demonstrates significant efficacy in rabbit models of dry eye syndrome by targeting mitochondrial oxidative stress. The provided protocols offer a framework for conducting preclinical studies to evaluate its therapeutic potential. The key takeaways are this compound's ability to improve tear production and stability, reduce corneal damage, and modulate the inflammatory response on the ocular surface. These findings support its further investigation as a treatment for DES.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Optimization of a Rabbit Dry Eye Model Induced by Topical Instillation of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rabbit dry eye model induced by topical medication of a preservative benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schirmer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rabbit models of dry eye disease: comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arastirma.tarimorman.gov.tr [arastirma.tarimorman.gov.tr]
- 8. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardization of conjunctival impression cytology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A CXCR3-Activating Peptide Increases Tear Break Up Time and Corrects Corneal haze in a Rabbit Model of Environmental Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application of Visomitin (SKQ1) in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visomitin, the active compound of which is 10-(6'-plastoquinonyl)decyltriphenylphosphonium (SKQ1), is a mitochondria-targeted antioxidant. By specifically accumulating in the inner mitochondrial membrane, this compound effectively neutralizes reactive oxygen species (ROS) at their primary site of production.[1] This mechanism holds significant promise for the treatment of neurodegenerative diseases, where mitochondrial dysfunction and oxidative stress are considered key pathological drivers.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of Alzheimer's Disease, Parkinson's Disease, and outlines potential avenues for its investigation in Huntington's Disease.
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its ability to mitigate mitochondrial oxidative stress. This, in turn, influences downstream signaling pathways implicated in neurodegeneration. Key mechanistic insights include:
-
Suppression of MAPK Signaling: this compound has been shown to decrease the phosphorylation of p38 MAPK and ERK1/2, thereby inhibiting these pro-inflammatory and pro-apoptotic signaling cascades.[4][5]
-
Reduction of Amyloid-β (Aβ) and Tau Pathology: In models of Alzheimer's disease, this compound treatment leads to a reduction in the accumulation of toxic Aβ plaques and the hyperphosphorylation of tau protein.[6][7]
-
Preservation of Mitochondrial Integrity: this compound helps maintain normal mitochondrial morphology and function, reducing swelling and the accumulation of lipofuscin, a marker of cellular aging.[6]
Application in Alzheimer's Disease Models
The senescence-accelerated OXYS rat is a well-established model that develops key features of sporadic Alzheimer's disease, including progressive neurodegeneration, cognitive deficits, and the accumulation of Aβ and hyperphosphorylated tau.[7][8]
Quantitative Data Summary
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Senescence-accelerated OXYS rats | 250 nmol/kg/day SkQ1 in drinking water from 12 to 18 months of age | - Reduced hippocampal Aβ1-40 and Aβ1-42 levels.- Decreased levels of total and phosphorylated (T181 and S262) tau protein.- Improved performance in the Morris water maze (decreased escape latencies).- Increased neuronal integrity in the hippocampus (CA1, CA3, and dentate gyrus). | [6] |
| Senescence-accelerated OXYS rats | 250 nmol/kg/day SkQ1 in drinking water from 1.5 to 23 months of age | - Slowed the pathological accumulation of AβPP and Aβ.- Reduced hyperphosphorylation of tau-protein.- Attenuated age-related behavioral alterations and spatial memory deficits. | [7] |
| Senescence-accelerated OXYS rats | 250 nmol/kg/day SkQ1 in drinking water from 19 to 24 months of age | - Reduced hippocampal Аβ1-40 and Аβ1-42 protein levels.- Decreased the proportion of severely damaged mitochondria in hippocampal neurons. | [9] |
Experimental Protocols
-
Animal Model: Male senescence-accelerated OXYS rats and age-matched Wistar rats (as controls).
-
Housing: Standard laboratory conditions with a 12/12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Prepare a stock solution of SkQ1. The final concentration in the drinking water should be calculated to provide a daily dose of 250 nmol/kg of body weight. The amount of water consumed daily should be monitored to adjust the concentration accordingly.
-
Treatment Duration: Long-term administration is typically required. Studies have shown efficacy with treatment durations ranging from 6 months to over 21 months.[6][7]
-
Monitoring: Regularly monitor the body weight and general health of the animals.
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged approximately 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase: For 5 consecutive days, each rat undergoes four trials per day to find the hidden platform. The starting position is varied for each trial. If a rat fails to find the platform within 60-90 seconds, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim freely for 60 seconds.
-
-
Data Analysis: Record the escape latency (time to find the platform) during the acquisition phase. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.
-
Tissue Preparation: At the end of the treatment period, euthanize the animals and dissect the hippocampus. Homogenize the tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
ELISA for Aβ: Use commercially available ELISA kits to quantify the levels of Aβ1-40 and Aβ1-42 in the hippocampal homogenates. Normalize the results to the total protein concentration.
-
Western Blot for Tau:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total tau and specific phosphorylated tau epitopes (e.g., T181, S262, S396).
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in reducing neurodegeneration.
Caption: Workflow for this compound studies in OXYS rats.
Application in Parkinson's Disease Models
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra.[2]
Quantitative Data Summary
| Animal Model | Treatment Regimen | Key Findings | Reference |
| C57BL/6 mice with MPTP-induced Parkinson's Disease | 1000 nmol/kg SkQ1 by intraperitoneal injection daily for one week | - Increased levels of tyrosine hydroxylase in the striatum.- Elevated dopamine (B1211576) levels in the striatum. | [2] |
Experimental Protocols
-
Animal Model: 8-week-old male C57BL/6 mice.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. Caution: MPTP is a potent neurotoxin. Handle with appropriate safety precautions. A detailed protocol for the MPTP mouse model can be found in the literature.[10]
-
This compound Administration: Administer SkQ1 (1000 nmol/kg) by intraperitoneal injection daily for one week, starting either before or after MPTP administration to assess prophylactic or therapeutic effects, respectively.
-
Behavioral Assessment (Open Field Test):
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 10-15 minutes).
-
-
Neurochemical Analysis:
-
Seven days after the last MPTP injection, euthanize the mice and dissect the striatum.
-
Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Measure the levels of tyrosine hydroxylase (a marker for dopaminergic neurons) by Western blot or immunohistochemistry.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's role in a Parkinson's disease model.
Caption: Workflow for this compound in the MPTP mouse model.
Application in Huntington's Disease Models
To date, there is a lack of specific studies investigating the application of this compound in animal models of Huntington's Disease (HD). However, given the established role of mitochondrial dysfunction and oxidative stress in HD pathogenesis, this compound represents a promising therapeutic candidate for investigation.
Proposed Experimental Approach
Transgenic mouse models of HD, such as the R6/2 or YAC128 models, which express a mutant form of the huntingtin protein, would be suitable for these studies.
-
Animal Model: R6/2 or YAC128 transgenic mice and their wild-type littermates.
-
This compound Administration: Based on previous studies, a daily oral or intraperitoneal administration of SkQ1 could be employed. The dosage would need to be optimized for these specific models.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure muscle strength.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Neuropathological and Biochemical Analysis:
-
Immunohistochemistry: To assess the size and number of mutant huntingtin aggregates in the striatum and cortex.
-
Western Blot: To quantify levels of key proteins involved in mitochondrial function and oxidative stress.
-
Analysis of Mitochondrial Respiration: Isolate mitochondria from brain tissue and measure oxygen consumption rates using high-resolution respirometry.
-
Logical Relationship Diagram
Caption: Proposed research plan for this compound in HD.
Conclusion
This compound (SKQ1) has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's diseases. Its ability to target mitochondrial oxidative stress and modulate key signaling pathways makes it a compelling candidate for further investigation in a range of neurodegenerative disorders. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this novel compound. Future studies are warranted to elucidate its efficacy in models of Huntington's disease and to translate these promising preclinical findings into clinical applications.
References
- 1. Therapeutic Effect of the Mitochondria-Targeted Antioxidant SkQ1 on the Culture Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treating Neurodegenerative Disease with Antioxidants: Efficacy of the Bioactive Phenol Resveratrol and Mitochondrial-Targeted MitoQ and SkQ | MDPI [mdpi.com]
- 7. Alzheimer's disease-like pathology in senescence-accelerated OXYS rats can be partially retarded with mitochondria-targeted antioxidant SkQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Efficacy of SkQ1 in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the antioxidant efficacy of the mitochondria-targeted antioxidant, SkQ1, in various tissue samples. SkQ1, a plastoquinone (B1678516) derivative conjugated with a decyltriphenylphosphonium cation, has demonstrated significant potential in mitigating oxidative stress-related cellular damage.[1][2][3] These protocols are designed to offer standardized methods for assessing its protective effects.
Overview of SkQ1's Antioxidant Mechanism
SkQ1 is specifically designed to accumulate within the inner mitochondrial membrane. Its antioxidant activity stems from its plastoquinone moiety, which can be reduced by respiratory chain components to its active antioxidant form, SkQ1H2.[4] This allows it to effectively scavenge reactive oxygen species (ROS) at their primary site of production, thereby protecting mitochondria and the cell from oxidative damage.[1][3][4] SkQ1 has been shown to be effective at nanomolar concentrations, exhibiting a wider therapeutic window compared to other mitochondria-targeted antioxidants like MitoQ.[2]
Key Experimental Approaches
Several key experimental approaches can be employed to evaluate the antioxidant efficacy of SkQ1 in tissue samples. These include:
-
Histological and Morphological Analysis: To assess tissue integrity and cellular morphology.
-
Measurement of Lipid Peroxidation: To quantify oxidative damage to lipids.
-
Quantification of Reactive Oxygen Species (ROS): To directly measure the levels of ROS in tissues.
-
Analysis of Antioxidant Enzyme Expression and Activity: To evaluate the endogenous antioxidant response.
-
Evaluation of Inflammatory Markers: To assess the anti-inflammatory effects secondary to antioxidant activity.
Experimental Protocols
Histological Analysis of Tissue Protection
Objective: To visually assess the protective effect of SkQ1 on tissue architecture and cellular morphology against oxidative stress-induced damage.
Protocol:
-
Tissue Preparation:
-
Excise tissues of interest from control and SkQ1-treated animals.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol (B145695) solutions.
-
Clear the tissues in xylene and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of cellularity, inflammation, and tissue structure.[5]
-
Mallory's Trichrome Stain: To visualize collagen deposition and fibrosis, which can be indicative of tissue remodeling and repair.[5]
-
Immunohistochemistry (IHC): To detect specific cellular markers, such as α-smooth muscle actin (α-SMA) for myofibroblasts or F4/80 for macrophages.[5]
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify relevant parameters such as granulation tissue area, epithelialization, cellular infiltration, and vessel density using image analysis software (e.g., ImageJ).[6]
-
Measurement of Lipid Peroxidation
Objective: To quantify the extent of oxidative damage to lipids in tissue samples by measuring the levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[6][7]
Protocol: TBARS Assay
-
Tissue Homogenization:
-
Reaction with Thiobarbituric Acid (TBA):
-
Measurement:
-
If the solution is not clear, centrifuge at 15,000 x g for 5 minutes at 4°C.[8]
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).[8]
-
Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[8]
-
Express the results as µmols of MDA per gram of fresh tissue weight (µmol/g FW).[8]
-
Quantification of Mitochondrial Reactive Oxygen Species (mtROS)
Objective: To specifically measure the levels of mitochondrial superoxide (B77818) in tissue samples or isolated cells using the fluorescent probe MitoSOX Red.
Protocol (for tissue homogenates or isolated cells):
-
Sample Preparation:
-
Prepare a single-cell suspension from the tissue of interest or use cultured cells.
-
For tissue, mince and digest with appropriate enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
-
Staining with MitoSOX Red:
-
Incubate the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.[9]
-
Wash the cells with warm buffer (e.g., HBSS) to remove excess probe.
-
-
Detection:
-
Analyze the cells using a flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[9]
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Analysis of Antioxidant Enzyme Gene Expression
Objective: To determine the effect of SkQ1 on the expression of genes encoding key antioxidant enzymes.
Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
Homogenize tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between control and SkQ1-treated groups.
Table 1: Effect of SkQ1 on Lipid Peroxidation in Myocardial Tissue During Ischemia-Reperfusion
| Treatment Group | Malondialdehyde (MDA) (mmol/g) |
| Control (Ischemia-Reperfusion) | 63.8 [62.5; 83.0] |
| SkQ1 (12 ng/mL) + Ischemia-Reperfusion | 49.5 [41.1; 58.9] |
Data presented as median [interquartile range]. Data sourced from a study on isolated rat hearts.[11]
Table 2: Effect of SkQ1 on Inflammatory Cytokine Expression in Colon Tissue in a Colitis Model
| Treatment Group | TNF mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) |
| DSS-induced Colitis | Increased | Increased |
| SkQ1 + DSS-induced Colitis | Significantly Reduced | Significantly Reduced |
Qualitative summary based on findings from a study on experimental colitis in mice.[12]
Table 3: Effect of SkQ1 on Renal Function and Oxidative Stress Markers in Cisplatin-Induced Acute Kidney Injury
| Parameter | Cisplatin-Treated | SkQ1 + Cisplatin-Treated |
| Serum Creatinine (SCr) | Markedly Increased | Significantly Decreased |
| Blood Urea Nitrogen (BUN) | Markedly Increased | Significantly Decreased |
| 4-HNE (Lipid Peroxidation Marker) | Upregulated | Efficiently Reduced |
| GPX4 (Antioxidant Enzyme) | Reduced | Restored |
| GSH/GSSG Ratio | Significantly Reduced | Efficiently Elevated |
Qualitative summary based on findings from a study on acute kidney injury in mice.[9]
Visualizations: Signaling Pathways and Workflows
SkQ1 Antioxidant Mechanism of Action
Caption: SkQ1's mechanism of action within the mitochondrion.
Experimental Workflow for Evaluating SkQ1 Efficacy
Caption: General workflow for assessing SkQ1's antioxidant effects.
SkQ1's Impact on the Inflammatory Cascade
Caption: SkQ1's role in mitigating inflammation via mtROS reduction.
References
- 1. Frontiers | Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria [frontiersin.org]
- 2. The Analgesic Effect of the Mitochondria-Targeted Antioxidant SkQ1 in Pancreatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant mechanism of mitochondria-targeted plastoquinone SkQ1 is suppressed in aglycemic HepG2 cells dependent on oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Antioxidant SkQ1 Improves Dermal Wound Healing in Genetically Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. Mitochondrial Targeted Antioxidant SKQ1 Ameliorates Acute Kidney Injury by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Antioxidant SkQ1 Has a Beneficial Effect in Experimental Diabetes as Based on the Analysis of Expression of microRNAs and mRNAs for the Oxidative Metabolism Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium [mdpi.com]
Application Notes and Protocols: Exploring the Combination Therapy Potential of Visomitin (SkQ1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visomitin (SkQ1) is a mitochondria-targeted antioxidant designed to penetrate the mitochondrial membrane and neutralize reactive oxygen species (ROS) at their source.[1] By mitigating oxidative stress, SkQ1 has demonstrated therapeutic potential in a range of preclinical and clinical settings, particularly in ophthalmology for conditions like dry eye syndrome.[2][3] Emerging research into its anti-inflammatory and cytoprotective mechanisms suggests that SkQ1 may offer synergistic or additive benefits when used in combination with other therapeutic agents.
These application notes provide an overview of the scientific rationale for combining SkQ1 with other drugs, supported by preclinical data on its mechanisms of action. Detailed protocols are included to guide researchers in evaluating the potential synergistic effects of SkQ1 in their own experimental models.
Rationale for Combination Therapy
The therapeutic potential of SkQ1 in combination with other agents is rooted in its targeted mechanism of action, which may complement other treatment modalities.
-
Anti-inflammatory Synergy: SkQ1 has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] This suggests a potential for synergistic activity when combined with established anti-inflammatory drugs like corticosteroids, NSAIDs, or immunomodulators such as cyclosporine. By targeting mitochondrial ROS, a key driver of inflammation, SkQ1 could potentially allow for lower, more tolerable doses of conventional anti-inflammatory agents.
-
Enhanced Tissue Protection and Repair: In models of corneal injury, SkQ1 has been shown to accelerate wound healing and protect against cellular damage.[5] Combining SkQ1 with agents that promote tissue regeneration or provide a protective barrier could enhance the overall therapeutic effect.
-
Complementary Mechanisms in Complex Diseases: In multifactorial diseases like age-related macular degeneration (AMD), SkQ1's ability to modulate VEGF and PEDF gene expression could complement the activity of anti-VEGF therapies.[6] Similarly, in neurodegenerative and cardiovascular conditions where mitochondrial dysfunction and oxidative stress are key pathological features, SkQ1 could be a valuable adjunct to standard-of-care treatments.[7]
Preclinical Data Summary
While direct preclinical or clinical studies evaluating the synergistic effects of this compound with other named therapeutic agents are not extensively available in the public domain, the following tables summarize the quantitative data from studies on SkQ1's individual effects, providing a basis for designing combination therapy experiments.
Table 1: In Vitro Anti-inflammatory Effects of SkQ1
| Cell Line | Sensitizing Agent | SkQ1 Concentration | Effect | Reference |
| Human Conjunctival Epithelial (HCjE) | TNF-α (10 ng/ml) | 25-175 nM | Dose-dependent reduction in PGE2 production | [5] |
| Human Conjunctival Epithelial (HCjE) | IL-1β (10 ng/ml) | 25-175 nM | Dose-dependent reduction in PGE2 production | [5] |
Table 2: In Vitro Wound Healing Effects of SkQ1
| Cell Line | SkQ1 Concentration | Time Point | Increase in Wound Closure Rate | Reference |
| Human Corneal Limbus Epithelial (HCLE) | 50 nM | 4 hours | 4% | [5] |
| Human Corneal Limbus Epithelial (HCLE) | 50 nM | 8-12 hours | 9% | [5] |
Table 3: In Vivo Effects of SkQ1 in a Mouse Model of Dry Eye
| Treatment Group | Dosing Regimen | Outcome Measure | Result | Reference |
| SkQ1 (0.155 µg/mL) | BID for 12 days | Corneal Staining | Statistically significant reduction vs. vehicle | [3] |
| SkQ1 (1.55 µg/mL) | BID for 12 days | Corneal Staining | Statistically significant reduction vs. vehicle | [3] |
Experimental Protocols
The following protocols provide a framework for assessing the synergistic potential of SkQ1 in combination with other therapeutic agents in vitro and in vivo.
Protocol 1: In Vitro Synergy Assessment using the Checkerboard Method
This protocol is designed to evaluate the synergistic, additive, or antagonistic effects of SkQ1 and a second therapeutic agent on cell viability or a specific cellular function (e.g., cytokine production).
Materials:
-
Target cell line (e.g., human corneal epithelial cells, retinal pigment epithelial cells)
-
Cell culture medium and supplements
-
SkQ1 stock solution
-
Second therapeutic agent stock solution
-
96-well microplates
-
Cell viability assay kit (e.g., MTT, PrestoBlue) or ELISA kit for a relevant biomarker
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare serial dilutions of SkQ1 and the second therapeutic agent. A typical checkerboard assay uses a 7x7 or 10x10 matrix of concentrations.
-
Combination Treatment: Add the drug dilutions to the wells in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the disease model and drug action (e.g., 24, 48, or 72 hours).
-
Effect Measurement:
-
Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.
-
Biomarker Analysis: Collect the cell culture supernatant and perform an ELISA to quantify the level of a relevant biomarker (e.g., PGE2, IL-6).
-
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each drug combination to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).
Protocol 2: In Vivo Synergy Assessment in an Animal Model
This protocol outlines a general approach for evaluating the synergistic effects of SkQ1 and a second therapeutic agent in a relevant animal model (e.g., a dry eye model, a model of uveitis, or a tumor xenograft model).
Materials:
-
Appropriate animal model (e.g., mice, rabbits)
-
SkQ1 formulation for in vivo administration (e.g., eye drops, intraperitoneal injection)
-
Second therapeutic agent formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Relevant endpoint assessment tools (e.g., fluorescein (B123965) staining for corneal damage, histological analysis, cytokine quantification from tissue homogenates)
Methodology:
-
Animal Grouping: Randomly assign animals to four treatment groups:
-
Group 1: Vehicle control
-
Group 2: SkQ1 alone
-
Group 3: Second therapeutic agent alone
-
Group 4: SkQ1 in combination with the second therapeutic agent
-
-
Dosing: Administer the treatments according to a predetermined dosing schedule and route of administration.
-
Endpoint Measurement: At specified time points, assess the primary and secondary endpoints of the study. This could include:
-
Clinical signs of disease (e.g., corneal staining score, inflammation score)
-
Tumor volume
-
Histopathological analysis of relevant tissues
-
Biochemical analysis of tissue homogenates or serum for biomarkers
-
-
Data Analysis: Compare the outcomes between the treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine if the combination therapy is significantly more effective than each monotherapy. Synergy can be further quantified using methods like the combination index.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of SkQ1 in combination therapy.
Caption: Hypothetical signaling pathway for SkQ1 and anti-inflammatory drug synergy.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Experimental workflow for in vivo synergy assessment.
Conclusion
This compound (SkQ1) presents a compelling candidate for combination therapy due to its targeted action against mitochondrial oxidative stress, a fundamental driver of various pathologies. Its demonstrated anti-inflammatory and tissue-protective effects provide a strong rationale for investigating its synergistic potential with a wide range of therapeutic agents. The protocols and conceptual frameworks provided in these application notes are intended to facilitate further research into the combination use of SkQ1, with the ultimate goal of developing more effective treatment strategies for complex diseases.
References
- 1. Frontiers | Investigation of novel combination therapy for age-related macular degeneration on ARPE-19 cells [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SkQ1 Ophthalmic Solution for Dry Eye Treatment: Results of a Phase 2 Safety and Efficacy Clinical Study in the Environment and During Challenge in the Controlled Adverse Environment Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic action of the mitochondria-targeted antioxidant SkQ1 on retinopathy in OXYS rats linked with improvement of VEGF and PEDF gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Visomitin (SkQ1) solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Visomitin (SkQ1). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SkQ1) and what is its primary mechanism of action?
A1: this compound (SkQ1) is a mitochondria-targeted antioxidant.[1][2] It consists of a plastoquinone (B1678516) antioxidant moiety linked to a decyltriphenylphosphonium cation. This cationic structure allows it to penetrate cell membranes and accumulate in the mitochondria.[2] Its primary mechanism is to neutralize reactive oxygen species (ROS) at their site of production within the mitochondria, thereby protecting cells from oxidative damage.[3]
Q2: In what solvents is SkQ1 soluble?
A2: SkQ1 is a lipophilic compound and is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4] It is poorly soluble in aqueous solutions. For in vitro experiments, it is standard practice to first dissolve SkQ1 in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous cell culture media to the final working concentration.
Q3: What are the recommended storage conditions for SkQ1 stock solutions?
A3: SkQ1 stock solutions should be stored at low temperatures to ensure stability. Recommended storage is at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1] It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: SkQ1 Solubility Issues
Issue 1: Immediate precipitation of SkQ1 upon addition to cell culture media.
-
Question: I dissolved SkQ1 in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds like SkQ1. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the organic solvent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of SkQ1 in the media is above its aqueous solubility limit. | Decrease the final working concentration of SkQ1. You can determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a highly concentrated stock solution directly into a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your SkQ1 stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for making your dilutions.[5] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the media might be too high, which can be toxic to cells and can also affect the solubility of other media components. | Ensure the final concentration of the organic solvent in your cell culture medium is low, typically ≤ 0.1%. |
Issue 2: Delayed precipitation of SkQ1 in the incubator.
-
Question: The media with SkQ1 looked fine when I prepared it, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What is happening?
-
Answer: Delayed precipitation can be caused by changes in the media environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | SkQ1 may interact with salts, amino acids, or proteins in the media over time, forming insoluble complexes.[5] | If possible, try a different basal media formulation. You can also test the stability of SkQ1 in a simplified buffer (like PBS) to see if the issue is with the complex media components. |
| pH Shift | The pH of the culture medium can change during incubation due to cellular metabolism. This pH shift can affect the solubility of SkQ1. | Ensure your incubator's CO2 levels are stable and that your media is adequately buffered. |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including SkQ1, beyond their solubility limit.[5] | Use culture plates with low-evaporation lids, ensure proper humidification of the incubator, or seal plates with a gas-permeable membrane.[5] |
Quantitative Data Summary
Table 1: SkQ1 Solubility in Different Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (161.9 mM) | May require sonication to fully dissolve. | [6] |
| Ethanol-water (1:1, v/v) | 200 mg/mL | A convenient way some suppliers provide SkQ1. | [4][7] |
| 50% ethanol-0.9% NaCl | 100 mg/mL | Used for preparing stock solutions for in vitro studies. | [8] |
Table 2: Recommended Working Concentrations of SkQ1 for in vitro Experiments
| Cell Type | Concentration Range | Effect | Source(s) |
| Human Corneal Epithelial Cells (HCLE) | 25 - 50 nM | Stimulated proliferation and wound healing. | [8] |
| Human Conjunctival Epithelial Cells (HCjE) | < 300 nM | Suppressed PGE2 production. TC50 was 317 nM. | [8] |
| Endothelial Cells (EA.hy926) | 20 nM | Prevented TNF-induced decomposition of cell-to-cell contacts. | [9][10] |
| Human Pancreatic Adenocarcinoma Cells (PDAC) | 500 nM | Reduced cell proliferation. | [1] |
| Various | 20 nM - 5 µM | Shown to have protective effects in various models. | [11] |
Experimental Protocols
Protocol 1: Preparation of SkQ1 Stock and Working Solutions
This protocol provides a general guideline for preparing SkQ1 solutions for in vitro experiments.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of SkQ1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
If necessary, use a sonicator to ensure the SkQ1 is completely dissolved. The solution should be clear.
-
Store this stock solution at -80°C in small aliquots.
-
-
Prepare an Intermediate Dilution:
-
Thaw an aliquot of the concentrated stock solution.
-
In a sterile tube, dilute the concentrated stock solution in pre-warmed (37°C) complete cell culture medium to an intermediate concentration (e.g., 100X the final desired concentration). Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to your cell culture vessel containing pre-warmed media to achieve the final desired working concentration.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Visually inspect the medium for any signs of precipitation immediately after preparation and before placing it in the incubator.
-
Protocol 2: Cell Viability Assay
This protocol describes a general method to assess the cytotoxicity of SkQ1 on a chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Treatment: Prepare a serial dilution of SkQ1 in your complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of SkQ1. Include a vehicle control (medium with the same final concentration of the solvent used for the SkQ1 stock, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The TC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.[8]
Visualizations
Caption: Workflow for preparing SkQ1 solutions for experiments.
Caption: Key signaling pathways influenced by SkQ1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice | Aging [aging-us.com]
- 11. skq1-visomitin.medium.com [skq1-visomitin.medium.com]
Visomitin Dosage Optimization and Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Visomitin (SkQ1) dosage to avoid cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SkQ1) and its primary mechanism of action?
This compound (active ingredient SkQ1) is a mitochondria-targeted antioxidant.[1][2][3][4][5] It is designed to accumulate in the mitochondria and protect them from reactive oxygen species (ROS), which are implicated in various cellular pathologies and age-related diseases.[6] Its mechanism of action is centered on inhibiting cardiolipin (B10847521) peroxidation within the mitochondrial membrane.[7]
Q2: What are the typical concentration ranges for this compound in cell culture experiments?
The optimal, non-cytotoxic concentration of this compound is highly dependent on the cell line and the duration of the experiment.[4][5][8] Based on published studies, concentrations for anti-inflammatory and cytoprotective effects are typically in the low nanomolar range.
Data Summary: Reported Non-Cytotoxic and Cytotoxic Concentrations of this compound (SkQ1)
| Cell Line | Non-Cytotoxic Range | Cytotoxic Concentrations | TC50 / IC50 | Incubation Time | Reference |
| Human Conjunctival Epithelial (HCjE) | Up to 250 nM | > 250 nM | 317 nM | 24 hours | [2][3][4][8] |
| Human Conjunctival Epithelial (HCjE) | < 50 nM | > 50 nM | Not specified | 48 hours | [4][5][8] |
| Human Corneal Limbus Epithelial (HCLE) | Up to 2500 nM | Not observed in tested range | Not calculated | Not specified | [4][5][8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Not specified | 500 nM (reduces proliferation) | Not specified | Not specified | [1] |
Q3: How do I determine the optimal, non-cytotoxic dosage for my specific cell line?
Since this compound's cytotoxic threshold varies between cell lines, it is crucial to perform a dose-response experiment for your specific cell type. A typical approach involves:
-
Select a wide range of concentrations: Based on existing data, a starting range could be from 10 nM to 10 µM.
-
Perform a cell viability assay: The MTT assay is a common and reliable method for this purpose.
-
Determine the TC50/IC50: This is the concentration at which 50% of the cells are no longer viable.
-
Select a working concentration: For therapeutic applications, choose a concentration well below the cytotoxic threshold that still provides the desired biological effect.
Q4: What is the mechanism of this compound-induced cytotoxicity at high concentrations?
The precise mechanism of this compound-induced cell death at high concentrations (i.e., whether it is primarily apoptosis or necrosis) is not extensively documented in publicly available literature. One study noted that it is important to determine the role of SkQ1 in apoptosis of ocular epithelial cells.[4] Researchers encountering cytotoxicity should consider performing an apoptosis assay, such as Annexin V/PI staining, to distinguish between these two forms of cell death.
Q5: Are there any known signaling pathways involved in this compound's effects?
Yes, this compound has been shown to suppress the p38 MAPK and ERK1/2 signaling pathways, which are associated with its retinoprotective effects. These pathways are involved in cellular stress responses and could potentially play a role in cytotoxicity at high concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Cell line is particularly sensitive to mitochondrial disruption. 2. Incorrect calculation of final concentration. 3. Extended incubation time. | 1. Perform a dose-response curve starting from a very low concentration (e.g., 1 nM). 2. Double-check all dilution calculations. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation period. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. This compound solution degradation. 3. Inconsistent incubation times. | 1. Ensure a consistent number of cells are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solution as recommended by the manufacturer. 3. Standardize all incubation times. |
| Microscopic observation of cell stress (e.g., rounding, detachment) but no significant decrease in MTT assay results. | 1. MTT assay measures metabolic activity, which may not immediately reflect morphological changes. 2. The observed stress is cytostatic (inhibiting proliferation) rather than cytotoxic. | 1. Use a complementary cytotoxicity assay, such as the LDH release assay, which measures membrane integrity. 2. Perform a cell proliferation assay (e.g., crystal violet staining or cell counting) to assess cytostatic effects. |
| Unsure if cell death is due to apoptosis or necrosis. | High concentrations of a compound can induce different cell death pathways. | Perform an Annexin V/PI staining assay and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound (SkQ1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]
Differentiating Apoptosis and Necrosis: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[1]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[1]
-
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. promega.com [promega.com]
- 4. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. kumc.edu [kumc.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. static.igem.wiki [static.igem.wiki]
Addressing inconsistent results in Visomitin-based antioxidant assays
Welcome to the Technical Support Center for Visomitin (SkQ1)-based antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the planning, execution, and analysis of experiments involving this compound.
Q1: My results show high variability between experiments. What are the common sources of inconsistency?
A1: Inconsistent results in this compound assays can stem from several factors related to reagent stability, experimental setup, and cellular conditions.
-
This compound Stability and Storage: this compound (SkQ1) is sensitive to light and temperature. Improper storage can lead to degradation and loss of antioxidant activity. Always store this compound solutions in the dark at +2 to +8°C and use opened bottles within one month.[1] For long-term storage, aliquoting and storing at -20°C or -80°C in a suitable solvent like DMSO is recommended, avoiding repeated freeze-thaw cycles.[2]
-
Solvent and Vehicle Controls: The solvent used to dissolve this compound (commonly DMSO or ethanol) can have its own biological effects.[2] It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments to account for these effects.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can significantly impact cellular responses to this compound. Standardize these parameters across all experiments to ensure reproducibility.
-
Mitochondrial State: The efficacy of this compound is dependent on the mitochondrial membrane potential, as this drives its accumulation within the mitochondria.[3] Variations in the metabolic state of the cells can, therefore, affect the intracellular concentration and activity of this compound.
Q2: I am observing lower-than-expected antioxidant effects. What could be the reason?
A2: Several factors can contribute to a perceived lack of efficacy.
-
Sub-optimal Concentration: The antioxidant effect of this compound is dose-dependent. Concentrations that are too low may not be sufficient to counteract the oxidative stress in your specific model. It is advisable to perform a dose-response curve to determine the optimal working concentration for your cell type and experimental conditions.
-
Cell Type Specificity: The response to this compound can vary between different cell types. Some cells may have more robust endogenous antioxidant systems or different mitochondrial characteristics, influencing the observed effect of this compound.
-
Assay Sensitivity: The chosen assay for measuring oxidative stress may not be sensitive enough to detect subtle changes. Consider using multiple assays to get a comprehensive picture of the antioxidant effects.
Q3: At high concentrations, I am seeing cytotoxic effects. Is this expected?
A3: Yes, like many compounds, this compound can exhibit a biphasic dose-response. While it acts as an antioxidant at lower (nanomolar) concentrations, it can have pro-oxidant and cytotoxic effects at higher (micromolar) concentrations.[4] It is critical to determine the therapeutic window for your specific cell line using a cell viability assay, such as the MTT assay. For example, in human conjunctival epithelial (HCjE) cells, SkQ1 showed no apparent cytotoxicity up to 250 nM, but significant cytotoxicity was observed at concentrations above 300 nM after 24 hours.[5][6]
Q4: How does the lipophilic nature of this compound affect my experiments?
A4: this compound's lipophilic character, due to the triphenylphosphonium cation, is key to its mitochondrial targeting but requires careful handling.
-
Solubility: Ensure this compound is fully dissolved in the initial solvent before further dilution in aqueous media. Precipitation can lead to inaccurate dosing and inconsistent results. Sonication may be recommended to aid dissolution in some solvents.[7]
-
Interaction with Plastics: Lipophilic compounds can sometimes adsorb to plastic surfaces. While not extensively reported as a major issue for this compound, being mindful of this possibility and using low-adhesion plastics where possible is good practice.
Q5: My mitochondrial membrane potential measurements are inconsistent after this compound treatment. What should I check?
A5: this compound itself can affect mitochondrial membrane potential. This is an important consideration when using potential-dependent dyes like JC-1 or TMRE.
-
Probe and Compound Interference: Be aware that the accumulation of the positively charged this compound within the mitochondria might influence the distribution of other cationic dyes used to measure membrane potential.
-
Uncoupling Effects: At higher concentrations, mitochondria-targeted cations can have uncoupling effects, leading to a decrease in membrane potential. This is a potential mechanism for the observed cytotoxicity at high doses.
-
Controls are Key: When assessing mitochondrial membrane potential in the presence of this compound, it is crucial to use appropriate controls, including untreated cells and cells treated with a known mitochondrial uncoupler (like CCCP or FCCP), to correctly interpret the changes induced by this compound.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's efficacy from various studies. Direct comparison should be made with caution due to variations in cell types, experimental conditions, and assay methodologies.
Table 1: Cytotoxicity and Effective Concentrations of this compound (SkQ1)
| Cell Line/Model | Assay | Endpoint | Result | Reference |
| Human Conjunctival Epithelial (HCjE) | MTT Assay | TC50 (Toxic Concentration 50%) | 317 nM | [2][5] |
| Human Conjunctival Epithelial (HCjE) | PGE2 Production | Inhibition of Inflammation | Significant suppression at < 300 nM (24h) and 50 nM (48h) | [5][6] |
| Human Corneal Limbus Epithelial (HCLE) | MTT Assay | Cytotoxicity | No apparent cytotoxicity up to 2500 nM | [5][6] |
| Human Corneal Limbus Epithelial (HCLE) | Wound Healing Assay | Increased Wound Closure | 4% increase at 4h and 9% increase at 8-12h with 50 nM SkQ1 | [5][6] |
| Human Corneal Limbus Epithelial (HCLE) | Proliferation Assay | Stimulation of Proliferation | Significant stimulation with as little as 25 nM SkQ1 | [5][6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Viability Assay | Viability | Not affected | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Proliferation Assay | Inhibition of Proliferation | Heavily reduced at 500 nM | [7] |
Table 2: Effects of this compound (SkQ1) on Oxidative Stress Markers and Mitochondrial Function
| Cell Line/Model | Assay | Parameter Measured | Effect of SkQ1 | Reference |
| Leber's Hereditary Optic Neuropathy (LHON) Fibroblasts | JC-1 Assay | Mitochondrial Membrane Potential | Slight increase/stabilization | [8] |
| Leber's Hereditary Optic Neuropathy (LHON) Fibroblasts | MPTP Assay | Mitochondrial Permeability | Decreased | [8] |
| Caco-2 intestinal cells | DCFH-DA Assay | Intracellular ROS | Prevention of DSS-induced increase | [9] |
| Rabbit model of anesthesia-induced Dry Eye Syndrome | Malondialdehyde (MDA) Assay | Lipid Peroxidation | Prevention of increase with 7.5 µM SkQ1 | [10] |
| Mouse oocytes (in vitro maturation) | ROS Assay Kit | Intracellular ROS levels | Decreased with 0.01 µM SkQ1 | [11] |
| Mouse oocytes (in vitro maturation) | TMRE Staining | Mitochondrial Membrane Potential | Increased with 0.01 µM SkQ1 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be adapted and optimized for your specific cell type and experimental conditions.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to establish a safe and effective concentration range.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol is for the specific detection of superoxide (B77818) within the mitochondria.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
DMSO
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving it in DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS or cell culture medium.
-
Culture cells on a suitable plate or coverslip.
-
Treat the cells with this compound at the desired concentration for the appropriate duration. Include positive (e.g., Antimycin A) and negative (untreated) controls.
-
After treatment, wash the cells with pre-warmed buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed buffer.
-
Analyze the cells immediately by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry.
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Seed cells in a suitable culture vessel and treat with this compound as required. Include a positive control for depolarization (e.g., 5-50 µM CCCP or FCCP for 15-30 minutes).
-
Prepare a JC-1 staining solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with warm buffer.
-
Analyze the fluorescence. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red (Ex/Em ~585/590 nm). In apoptotic or metabolically stressed cells with low potential, JC-1 remains as monomers and fluoresces green (Ex/Em ~485/535 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound-based antioxidant assays.
Caption: A generalized experimental workflow for this compound-based antioxidant assays.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: this compound's inhibitory effect on the p38 MAPK and ERK1/2 signaling pathways.[11][13][14][15][16][17]
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial membrane potential is regulated by vimentin intermediate filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Mitochondrial Targeted Antioxidant SKQ1 Ameliorates Acute Kidney Injury by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
- 13. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RETINOPROTECTIVE EFFECT SkQ1 – this compound EYE DROPS – IS ASSOCIATED WITH SUPPRESSION p38MAPK AND ERK1/2 SIGNALING PATHWA… [ouci.dntb.gov.ua]
- 15. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RETINOPROTECTIVE EFFECT SkQ1 – this compound EYE DROPS – IS ASSOCIATED WITH SUPPRESSION p38MAPK AND ERK1/2 SIGNALING PATHWAYS ACTIVITY - Muraleva - Biochemistry [archivog.com]
- 17. researchgate.net [researchgate.net]
Overcoming challenges in delivering Visomitin to target tissues in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Visomitin (the active ingredient is SkQ1) in vivo. The information is designed to address common challenges in delivering this mitochondria-targeted antioxidant to target tissues and to provide guidance on experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound (SkQ1).
Issue 1: Low Bioavailability or Lack of Efficacy After Oral Administration
Question: We are administering SkQ1 orally to our animal models but are not observing the expected therapeutic effects. What are the potential reasons for this and how can we troubleshoot it?
Answer:
Low oral bioavailability is a common challenge for many compounds, including mitochondria-targeted antioxidants. Several factors could be contributing to the lack of efficacy in your experiments:
-
Formulation and Stability: SkQ1 is sensitive to light.[1] Ensure that your oral formulations are prepared fresh and protected from light during storage and administration. The stability of SkQ1 can be enhanced in formulations containing glycerol (B35011).[1]
-
Dosage: The effective dose of SkQ1 can vary significantly depending on the animal model and the pathological condition being studied. Doses in rodent studies have ranged from as low as 5 nmol/kg to 250 nmol/kg per day.[2][3][4] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Metabolism and Excretion: Like many xenobiotics, SkQ1 is subject to metabolism and excretion, which can limit its accumulation in target tissues. While specific data on SkQ1 metabolism is limited, it is a crucial factor to consider.
-
Gastrointestinal Tract Conditions: The environment of the GI tract can affect the stability and absorption of SkQ1.
Troubleshooting Steps:
-
Optimize Formulation:
-
Prepare SkQ1 solutions in a vehicle that enhances stability, such as 20% glycerol.[4]
-
Always protect SkQ1-containing solutions from light by using dark vials.[1]
-
Consider alternative oral delivery strategies such as microemulsions or nanocarriers to improve solubility and absorption, which are general strategies for improving oral peptide delivery and could be applicable.[5][6]
-
-
Adjust Dosing Regimen:
-
If a low dose is being used, consider incrementally increasing the dose to see if a therapeutic effect can be achieved.
-
Alternatively, if a high dose is being used, consider that some mitochondria-targeted antioxidants can have reduced or no protective effect at higher concentrations.[7]
-
-
Consider Alternative Administration Routes:
Issue 2: Selecting the Appropriate Systemic Administration Route
Question: What are the pros and cons of different systemic administration routes for SkQ1 (intravenous vs. intraperitoneal vs. oral)?
Answer:
The choice of administration route is critical and depends on the experimental goals, the target tissue, and the desired pharmacokinetic profile.
| Administration Route | Pros | Cons |
| Oral (e.g., in drinking water, gavage) | - Non-invasive and less stressful for long-term studies.[3][4]- Mimics a clinically relevant route of administration. | - Potential for low and variable bioavailability due to degradation in the GI tract and first-pass metabolism.[5]- Requires careful formulation to ensure stability.[1] |
| Intraperitoneal (IP) Injection | - Bypasses the GI tract, leading to higher bioavailability than oral administration.[9]- Technically less demanding than intravenous injections.[10][11] | - Potential for local irritation or inflammation at the injection site.- May not be ideal for all compounds, as some can precipitate in the peritoneal cavity. |
| Intravenous (IV) Injection | - 100% bioavailability, as the compound is introduced directly into the bloodstream.[8]- Allows for precise control over the administered dose. | - Technically more challenging, especially in small animals.- Can be stressful for the animals, particularly with repeated injections. |
Recommendation: For long-term studies aiming to model chronic oral supplementation, administration in drinking water is a good option, provided that stability and dosage can be controlled.[3] For acute studies or when oral bioavailability is a concern, IP or IV injections are preferable. IP injections are a good balance of ease of administration and improved bioavailability.[9]
Issue 3: Unexpected or Off-Target Effects
Question: We are observing unexpected physiological changes in our animals treated with SkQ1 that are not related to our primary endpoint. What could be the cause?
Answer:
While SkQ1 is designed to target mitochondria, off-target effects can occur, especially at higher concentrations.
-
Pro-oxidant Activity: At higher concentrations, some antioxidant molecules can exhibit pro-oxidant effects. It has been noted that SkQ1's pro-oxidant activity is significantly lower than that of MitoQ.[8]
-
Systemic Effects: Systemic administration of SkQ1 can influence various physiological parameters. For instance, studies have shown that SkQ1 can affect the levels of circulating cytokines and hormones.[12][13][14]
-
Interaction with Experimental Model: The effects of SkQ1 can be context-dependent. For example, in a model of polymicrobial sepsis, SkQ1 did not show a long-term beneficial effect and even exacerbated mortality at a certain time point.[15]
Troubleshooting and Monitoring:
-
Dose-Response Analysis: Perform a careful dose-response analysis to identify a therapeutic window that minimizes off-target effects.
-
Include a Control for the TPP+ Moiety: To distinguish the effects of the antioxidant plastoquinone (B1678516) from the effects of the targeting triphenylphosphonium (TPP+) cation, include a control group treated with a TPP+ compound lacking the antioxidant moiety, such as C12TPP.[8]
-
Monitor Systemic Health Parameters: Routinely monitor key health indicators in your animals, such as body weight, food and water intake, and general behavior. Depending on the study, it may also be relevant to measure blood cell counts and levels of key cytokines and hormones.
Frequently Asked Questions (FAQs)
Q1: How does this compound (SkQ1) target mitochondria?
A1: SkQ1 is a lipophilic cation. It consists of a plastoquinone antioxidant moiety linked to a decyltriphenylphosphonium cation.[8] The positive charge of the triphenylphosphonium group allows the molecule to accumulate in the mitochondria, driven by the large negative mitochondrial membrane potential.[8] This targeting mechanism can lead to a significantly higher concentration of the antioxidant within the mitochondria compared to the cytoplasm.
Q2: What is a typical dosage for SkQ1 in in vivo studies?
A2: The dosage of SkQ1 varies widely depending on the animal model, administration route, and the condition being studied. Below is a summary of doses used in various published studies.
| Animal Model | Administration Route | Daily Dosage | Indication | Reference |
| Mice | Drinking Water | 250 nmol/kg | Cancer Cachexia | [3] |
| Mice | Drinking Water | 250 nmol/kg | Experimental Colitis | [8] |
| Mice | Oral Gavage | 250 nmol/kg | Dermal Wound Healing in Diabetes | [4] |
| Rats | Intraperitoneal Injection | 1.5 µmol/kg | Sepsis/Shock | [9] |
| Rabbits | Topical Eye Drops | 7.5 µM solution | Anesthesia-induced Dry Eye | [16] |
| Rats | Food Admixture | 250 nmol/kg | Aging | [12] |
Q3: How can I prepare and store SkQ1 for in vivo experiments?
A3: SkQ1 is light-sensitive, and its stability is crucial for reproducible results.
-
Storage: Store stock solutions of SkQ1 in dark plastic or glass vials to protect them from light.[1]
-
Formulation for Oral Administration: For administration in drinking water or via gavage, SkQ1 can be dissolved in a solution of 20% glycerol.[4]
-
Formulation for Injection: For intraperitoneal or intravenous injections, ensure the substance is sterile and dissolved in a suitable vehicle.
Q4: Is there any data on the biodistribution of SkQ1?
A4: Comprehensive quantitative biodistribution data for SkQ1 is limited in the publicly available literature. However, one study noted that after a single intravenous injection in rats, the concentration of a related compound, SkQR1, was highest in the kidneys compared to seven other organs tested. While not identical, this provides some insight into the potential distribution of SkQ-type molecules.
For comparison, studies on the similar mitochondria-targeted antioxidant, MitoQ, have shown its distribution in various tissues after oral administration in mice.
| Tissue | Relative Accumulation of MitoQ |
| Lungs | Dose-dependent accumulation |
| Heart | Dose-dependent accumulation |
| Liver | Dose-dependent accumulation |
| Kidneys | Dose-dependent accumulation |
This data is for MitoQ and should be considered as a potential indicator for SkQ1 distribution, but not a direct equivalent.
Q5: What are the known signaling pathways affected by SkQ1?
A5: SkQ1 has been shown to modulate several key signaling pathways, primarily related to oxidative stress and inflammation. In a rat model of age-related macular degeneration, this compound eye drops were found to suppress the progression of the pathology by decreasing the activity of the p38 MAPK and ERK1/2 signaling cascades.[17]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of SkQ1 in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
SkQ1
-
Sterile vehicle (e.g., saline, 20% glycerol in saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Prepare the SkQ1 solution in a sterile vehicle at the desired concentration. Protect the solution from light.
-
Warm the solution to room temperature before injection to avoid causing discomfort to the animal.
-
-
Animal Restraint:
-
Properly restrain the rat. This can be done by one person or with the assistance of a second person. The animal should be held in dorsal recumbency with its head tilted slightly downward.[10]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[11]
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[10][18][19]
-
If there is no aspirate, inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, pain, or local inflammation at the injection site.
-
Protocol 2: Quantification of SkQ1 in Tissues (General Workflow)
Materials:
-
Tissue samples
-
Homogenizer
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
LC-MS/MS system
-
SkQ1 analytical standard
-
Internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh the tissue sample.
-
Homogenize the tissue in an appropriate buffer.
-
Spike the homogenate with a known concentration of an internal standard.
-
-
Extraction:
-
Extract SkQ1 from the tissue homogenate using either SPE or liquid-liquid extraction to remove proteins and other interfering substances.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate SkQ1 from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify SkQ1 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using the SkQ1 analytical standard.
-
Calculate the concentration of SkQ1 in the tissue sample based on the peak area ratio of SkQ1 to the internal standard and the calibration curve.
-
Visualizations
References
- 1. US9192676B2 - Oral formulations of mitochondrially-targeted antioxidants and their preparation and use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mitochondria-Targeted Antioxidant SkQ1 Improves Dermal Wound Healing in Genetically Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrion-targeted antioxidant SkQ1 prevents rapid animal death caused by highly diverse shocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. The mitochondria-targeted antioxidant SkQ1 but not N-acetylcysteine reverses aging-related biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. research.vt.edu [research.vt.edu]
- 19. research.vt.edu [research.vt.edu]
- 20. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 21. researchgate.net [researchgate.net]
- 22. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 23. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of SkQ1 in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondria-targeted antioxidant, SkQ1. The information provided is intended to help identify and mitigate potential off-target effects in research models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Pro-oxidant and Cytotoxic Effects
-
Question: My cells are showing increased signs of oxidative stress or reduced viability after SkQ1 treatment. Isn't it supposed to be an antioxidant?
-
Answer: While SkQ1 is a potent antioxidant at nanomolar concentrations, it can exhibit pro-oxidant and cytotoxic effects at higher concentrations. This is a known off-target effect. The therapeutic window between its antioxidant and pro-oxidant activities is generally wide, but it is crucial to determine the optimal concentration for your specific model system.
-
Troubleshooting Guide:
-
Verify SkQ1 Concentration: Double-check your calculations and the concentration of your stock solution.
-
Perform a Dose-Response Assay: It is essential to determine the optimal, non-toxic concentration range of SkQ1 for your specific cell type or research model. A cell viability assay (e.g., MTT, MTS, or CCK-8) is recommended.
-
Monitor ROS Levels: Use fluorescent probes like DCFH-DA for total cellular ROS or MitoSOX Red for mitochondrial superoxide (B77818) to confirm if SkQ1 is increasing or decreasing oxidative stress at your chosen concentration.
-
Lower the Concentration: If you observe pro-oxidant effects, reduce the SkQ1 concentration to the low nanomolar range (e.g., 1-100 nM), where its antioxidant properties are typically observed.
-
Quantitative Data on SkQ1 Cytotoxicity
| Cell Line | Assay | Cytotoxic Concentration | Non-Toxic Concentration | Reference |
| Human Corneal Epithelial (HCLE) | Cell Viability | >2500 nM (only 15% reduction) | Up to 2500 nM | [1] |
| Human Conjunctival Epithelial (HCjE) | Cell Viability (TC50) | 317 nM | Up to 250 nM | [1] |
| Human Proximal Tubule (HK2) | CCK-8 | >100 nM | Up to 100 nM | |
| Human Hepatoma (HepG2) | Cell Mass & Metabolic Activity | >3.2 µM | <3.2 µM | |
| Human Neuroblastoma (SH-SY5Y) | Cell Mass & Metabolic Activity | >3.2 µM | <3.2 µM |
2. Mitochondrial Uncoupling and Membrane Potential
-
Question: I suspect SkQ1 is causing mitochondrial uncoupling in my experiments. How can I test for this and what does it mean for my results?
-
Answer: The decyltriphenylphosphonium (TPP) cation, which targets SkQ1 to the mitochondria, can independently cause mild mitochondrial uncoupling. This leads to a decrease in the mitochondrial membrane potential (ΔΨm) without a corresponding increase in ATP synthesis. This can be a confounding factor in studies focused on mitochondrial bioenergetics.
-
Troubleshooting Guide:
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric fluorescent dye such as TMRM or TMRE. A decrease in fluorescence intensity indicates depolarization, which could be a sign of uncoupling.
-
Use a Positive Control: The protonophore FCCP is a potent mitochondrial uncoupler and should be used as a positive control to validate your ΔΨm assay.
-
Include a TPP-only Control: To isolate the effect of the TPP cation, use a control compound that has the TPP moiety but lacks the plastoquinone (B1678516) antioxidant group (e.g., C12TPP). This will help you differentiate between effects caused by the targeting cation and the antioxidant activity of SkQ1.
-
Assess Cellular ATP Levels: If SkQ1 is causing significant uncoupling, you may observe a decrease in cellular ATP levels. This can be measured using a luciferase-based ATP assay.
-
3. Unexpected Effects on Gene Expression
-
Question: I performed a transcriptomic analysis and found that SkQ1 is altering the expression of genes unrelated to oxidative stress. Is this a known effect?
-
Answer: Yes, SkQ1 has been shown to modulate the expression of specific gene sets, which is an important consideration when interpreting results. This is not its primary mechanism of action but is a documented off-target effect.
-
Troubleshooting Guide:
-
Nrf2 Pathway Activation: SkQ1 can upregulate the expression of the transcription factor Nrf2 and its downstream antioxidant response element (ARE)-controlled genes (e.g., SOD1, SOD2, CAT, GPx4). If you observe changes in these genes, it may be an indirect antioxidant effect mediated by this pathway.
-
AhR Pathway Downregulation: In some models, SkQ1 has been shown to decrease the mRNA levels of the aryl hydrocarbon receptor (AhR) and AhR-dependent genes (e.g., Cyp1a1, Cyp1a2, Cyp1b1).
-
Validate with qPCR: If your transcriptomic data suggests changes in these pathways, validate the key genes of interest using quantitative real-time PCR (qPCR).
-
Control for TPP Effects: As with other off-target effects, using a TPP-only control (e.g., C12TPP) can help determine if the observed gene expression changes are due to the TPP cation itself.
-
4. Interaction with ABC Transporters
-
Question: My in vivo results with SkQ1 are inconsistent, or I suspect a drug-drug interaction. Could this be related to drug transporters?
-
Answer: SkQ1 is a known substrate of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These transporters are efflux pumps that can actively remove SkQ1 from cells, affecting its intracellular concentration and efficacy. This can also lead to competitive inhibition and drug-drug interactions if your model involves other compounds that are also ABC transporter substrates.
-
Troubleshooting Guide:
-
Assess ABC Transporter Interaction: You can perform an in vitro assay to determine if SkQ1 is being actively transported out of your cells. This can be done using cells that overexpress a specific ABC transporter (e.g., MDCK-II cells transfected with the ABCB1 gene) and measuring the intracellular accumulation of a fluorescent probe in the presence and absence of SkQ1.
-
Use Transporter Inhibitors: In your experiments, you can use known inhibitors of ABC transporters (e.g., verapamil (B1683045) or elacridar (B1662867) for P-gp) to see if this potentiates the effect of SkQ1. An increased effect of SkQ1 in the presence of an inhibitor would suggest that the transporter is actively removing SkQ1.
-
Consider the Model System: Be aware of the expression levels of ABC transporters in your chosen research model (e.g., high expression in the blood-brain barrier and intestinal epithelium).
-
5. Unexpected or Adverse Phenotypic Outcomes
-
Question: I observed a negative or unexpected outcome in my animal model after SkQ1 treatment. What could be the cause?
-
Answer: While SkQ1 shows therapeutic potential in many models, there are reports of adverse or unexpected effects in specific contexts. The underlying mechanisms are not always clear but highlight the importance of careful observation and dose selection.
-
Troubleshooting Guide:
-
Review Relevant Literature: Check for studies using SkQ1 in similar models. For example:
-
In a mouse model of chronic pancreatitis , SkQ1 showed an analgesic effect but was associated with increased histological tissue injury.[2]
-
In a murine model of polymicrobial sepsis , SkQ1 treatment exacerbated 28-day mortality.[3]
-
In Wistar rats , SkQ1 was reported to slightly reduce learning performance in the Morris Water Maze.
-
-
Histopathological Analysis: If you observe an unexpected phenotype, perform a thorough histological analysis of the relevant tissues to look for signs of inflammation, cell death, or other pathological changes.
-
Dose and Timing Optimization: The dose and timing of SkQ1 administration can be critical. Consider performing a study with a range of doses and different treatment initiation times to identify a therapeutic window for your specific model.
-
Monitor Systemic Health Markers: In in vivo studies, monitor general health parameters such as body weight, food and water intake, and relevant blood biomarkers to detect any systemic toxicity.
-
Key Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
SkQ1 Treatment: Prepare serial dilutions of SkQ1 in fresh culture medium. The final concentration of the vehicle (e.g., ethanol) should be consistent across all wells and not exceed 0.1%.
-
Incubation: Replace the old medium with the SkQ1-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2. Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM)
-
Cell Culture: Culture cells on a glass-bottom dish suitable for fluorescence microscopy.
-
TMRM Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in fresh culture medium for 30-60 minutes at 37°C.
-
Imaging: Acquire baseline fluorescence images using a fluorescence microscope with the appropriate filter set for TMRM (e.g., 548 nm excitation / 574 nm emission).
-
SkQ1 Treatment: Add SkQ1 at the desired concentration and acquire time-lapse images to monitor changes in TMRM fluorescence.
-
Positive Control: In a separate well, add a known mitochondrial uncoupler like FCCP (e.g., 1-10 µM) to induce complete depolarization and confirm the responsiveness of the dye.
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in the images. A decrease in intensity indicates depolarization.
3. ABCB1 (P-glycoprotein) Inhibition Assay
-
Cell Seeding: Seed cells overexpressing ABCB1 (e.g., MDCK-II-ABCB1) and the corresponding parental cell line in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with your test compound (SkQ1) or a known inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Addition: Add a fluorescent substrate of ABCB1 (e.g., Calcein-AM or Rhodamine 123) to all wells and incubate for another 30-60 minutes.
-
Washing: Wash the cells with cold PBS to remove the extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of SkQ1 indicates that it is inhibiting the efflux of the fluorescent substrate by ABCB1.
Visualizations
Caption: Overview of SkQ1's primary mechanism and potential off-target effects.
Caption: A logical workflow for troubleshooting off-target effects of SkQ1.
References
- 1. The Role of SKQ1 (Visomitin) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach for Predicting P-glycoprotein (ABCB1) Inhibition Using Molecular Interaction Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Visomitin compounds
Technical Support Center: Visomitin (SkQ1) Compounds
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound and its active ingredient, SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium bromide), for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound® eye drops?
For unopened this compound® eye drops, the recommended storage condition is refrigeration at a temperature of 2°C to 8°C (35.6°F to 46.4°F).[1][2] The product must be kept in a dark place as the active ingredient, SkQ1, is highly sensitive to light.[1] After the bottle is opened, it should continue to be stored under the same conditions (refrigerated and in the dark) and must be used within one month.[1][2]
Q2: What are the recommended long-term storage conditions for research-grade SkQ1 compounds (e.g., powder or in-solvent)?
Research-grade SkQ1, whether in powder form or dissolved in a solvent like DMSO, requires more stringent conditions for long-term stability. The general recommendations are as follows:
-
Powder: Store at -20°C for up to 3 years.[3]
-
In Solvent: Store at -80°C for up to 1 year.[3][4] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[4][5] It is crucial to store solutions under nitrogen and away from moisture.[5]
Q3: How critical are temperature and light exposure for SkQ1 stability?
Both temperature and light are critical factors. The active molecule, SkQ1, is very sensitive to light, and exposure can lead to degradation.[1] While the formulated eye drops can withstand room temperature for up to two weeks without a loss of potency, consistent refrigeration is required for long-term stability.[6] For research stock solutions, adherence to sub-zero temperatures (-20°C or -80°C) is essential to prevent degradation over time.[3][4]
Q4: How should I handle stock solutions of SkQ1 to ensure stability?
To maintain the integrity of SkQ1 stock solutions, it is highly recommended to aliquot the solution into smaller, single-use volumes after preparation.[4] This practice prevents repeated freeze-thaw cycles, which can degrade the compound.[4] When preparing solutions with DMSO, ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce the solubility of SkQ1.[4] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[5]
Q5: What are the potential signs of this compound/SkQ1 degradation?
Visual signs for the eye drop formulation may include a change in color from its typical colorless or slightly colored appearance.[2] For research compounds, degradation is primarily chemical and may not be visible. The primary consequence of degradation is a loss of antioxidant activity, which would manifest as reduced efficacy or inconsistency in experimental results. The most reliable way to detect degradation is through analytical methods like HPLC to assess purity and concentration.
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for different forms of SkQ1.
| Compound Form | Temperature | Duration | Light/Atmosphere Conditions | Key Handling Notes |
| This compound® Eye Drops (Unopened) | 2°C to 8°C | Up to 2 years (shelf life)[2] | Store in a dark place.[1][2] | Do not freeze. |
| This compound® Eye Drops (Opened) | 2°C to 8°C | Up to 1 month[1][2] | Store in a dark place.[1] | Close the bottle after each use.[1] |
| SkQ1 Research Powder | -20°C | Up to 3 years[3] | Protect from light and moisture. | N/A |
| SkQ1 Stock Solution (e.g., in DMSO) | -80°C | Up to 1 year[3][4] | Store under nitrogen, away from moisture.[5] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| SkQ1 Stock Solution (e.g., in DMSO) | -20°C | Up to 1 month[4][5] | Store under nitrogen, away from moisture.[5] | Suitable for short-term storage only. |
Troubleshooting Guide
If you encounter inconsistent or unexpected results in your experiments, improper compound storage may be a contributing factor.
Caption: Troubleshooting workflow for storage-related issues.
Experimental Protocols & Visualizations
Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of SkQ1 in solution by measuring its concentration over time. Stability is confirmed if the concentration remains above 90% of its initial value.[7]
Objective: To quantify the concentration of SkQ1 in a stored solution to detect degradation.
Methodology:
-
Standard Preparation: Prepare a calibration curve using a fresh, high-purity SkQ1 standard of known concentration.
-
Sample Preparation: At specified time points (e.g., Day 0, 7, 15, 30), retrieve a stored aliquot of the SkQ1 solution. Dilute it to fall within the range of the calibration curve using the mobile phase.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 5 μm, 150 x 3 mm).[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good peak separation.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV-Vis or Photodiode Array (PDA) detector. The wavelength should be set to the absorbance maximum of SkQ1.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area corresponding to SkQ1 in both the standards and the samples.
-
Use the calibration curve to determine the concentration of SkQ1 in the test samples.
-
Calculate the percentage of the initial concentration remaining at each time point. A value >90% typically indicates stability.[7]
-
Logical Workflow for Compound Handling
The following diagram illustrates the best-practice workflow from receiving the compound to its use in experiments.
Caption: Recommended experimental workflow for SkQ1 handling.
Factors Influencing SkQ1 Stability
The stability of SkQ1 is a function of several environmental factors that can promote its degradation, primarily through oxidation.
Caption: Key environmental factors affecting SkQ1 stability.
References
- 1. This compound® Eye drops - regenerating antioxidant Skulachev Ion SkQ1 [e-peptide.com]
- 2. Buy this compound ® (SkQ1 / Skulachev Ions) - CosmicNootropic [cosmicnootropic.com]
- 3. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupharma.com [rupharma.com]
- 7. Preparation and Stability of Voriconazole Eye Drop Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Visomitin Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Visomitin (active ingredient: SkQ1), a mitochondria-targeted antioxidant, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (SkQ1)?
A1: this compound's active compound, SkQ1, is a potent mitochondria-targeted antioxidant. It accumulates in the inner mitochondrial membrane, where it effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage.[1][2] This action helps to prevent the peroxidation of mitochondrial components like cardiolipin.[1][3]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to suppress the activity of key inflammatory and stress-activated signaling cascades. Notably, it can decrease the phosphorylation of p38 MAPK and ERK1/2, and inhibit the NF-κB signaling pathway.[4][5][6] This modulation of signaling pathways contributes to its anti-inflammatory and retinoprotective effects.[4][5]
Q3: What are typical starting concentrations and incubation times for this compound treatment?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the experimental endpoint. Based on published studies, a good starting point for in vitro experiments is in the nanomolar range. For example, concentrations between 25 nM and 175 nM have been shown to be effective in human conjunctival epithelial cells for 24 hours.[7] For longer-term experiments, such as ex vivo retinal cultures, 20 nM has been used for up to 14 days.[8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.[9][10]
Q4: How can I determine the optimal incubation time for my specific cell line and experiment?
A4: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and assessing your endpoint of interest at multiple time points (e.g., 4, 8, 12, 24, 48 hours).[7][10] The ideal incubation time will be the point at which you observe the desired biological effect without significant cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Incubation time is too short: The treatment duration may not be sufficient to induce a measurable biological response. 2. Concentration is too low: The dose of this compound may be below the effective concentration for your specific cell type. 3. Cell health is compromised: Unhealthy cells may not respond appropriately to treatment. | 1. Perform a time-course experiment: Extend the incubation period and measure the response at multiple time points (e.g., 24, 48, 72 hours).[9] 2. Conduct a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 500 nM) to identify the optimal dose. 3. Ensure optimal cell culture conditions: Use low-passage cells, ensure proper nutrient levels in the media, and regularly check for contamination.[11][12] |
| High levels of cell death observed after this compound treatment. | 1. Incubation time is too long: Prolonged exposure to any compound can lead to cytotoxicity. 2. Concentration is too high: Excessive concentrations of this compound can induce cytotoxicity. For example, in human conjunctival epithelial cells, cytotoxicity was observed at concentrations greater than 300 nM for 24 hours or greater than 50 nM for 48 hours.[7] | 1. Reduce the incubation time: Refer to your time-course experiment to select a shorter duration that still provides a biological effect. 2. Lower the this compound concentration: Use a lower concentration that is still within the effective range determined by your dose-response studies. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold in your cell line. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent starting cell numbers can lead to different responses. 2. Inconsistent this compound preparation: Improperly prepared or stored this compound can lose its activity. 3. High cell passage number: Cells at high passage numbers can exhibit altered phenotypes and responses. | 1. Standardize cell seeding: Ensure a consistent number of cells are plated for each experiment.[10] 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Use low-passage cells: Maintain a consistent and low passage number range for your cells.[10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for exponential growth during the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM). Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the overnight medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis: Perform the desired assay to measure the biological response (e.g., cell viability assay, gene expression analysis, or a functional assay).
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Plate cells in multiple 96-well plates at a consistent density and allow them to adhere overnight.
-
This compound Preparation: Prepare a working concentration of this compound in complete cell culture medium based on your dose-response experiment. Also, prepare a vehicle control.
-
Treatment: Replace the medium in each plate with either the this compound-containing medium or the vehicle control medium.
-
Incubation and Analysis: Incubate the plates for different durations (e.g., 4, 8, 12, 24, 48 hours). At each time point, perform your desired assay on one of the plates.
-
Data Analysis: Plot the biological response as a function of time to determine the optimal incubation period.
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times of this compound (SkQ1) in Different In Vitro and Ex Vivo Models
| Cell/Tissue Type | Effect | Concentration | Incubation Time | Reference |
| Human Conjunctival Epithelial (HCjE) Cells | Anti-inflammatory (PGE2 reduction) | 25 - 175 nM | 24 hours | [7] |
| Human Conjunctival Epithelial (HCjE) Cells | Cytotoxicity (TC50) | 317 nM | 24 hours | [7] |
| Human Conjunctival Epithelial (HCjE) Cells | Cytotoxicity | > 50 nM | 48 hours | [7] |
| Human Corneal Limbal Epithelial (HCLE) Cells | Increased wound closure rate | 50 nM | 4, 8, and 12 hours | [7] |
| Human Corneal Limbal Epithelial (HCLE) Cells | Stimulated single-cell proliferation | 25 nM | Not specified | [7] |
| Rat Retinal Pigmented Epithelial (RPE) Cells (ex vivo) | Decreased macrophagal transformation | 20 nM | 7 and 14 days | [8] |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing incubation time.
References
- 1. wms-site.com [wms-site.com]
- 2. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skq1-visomitin.medium.com [skq1-visomitin.medium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8 Ways to Optimize Cell Cultures [vistalab.com]
Troubleshooting guide for Visomitin experiments in primary cell cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Visomitin (SKQ1), a mitochondria-targeted antioxidant, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound's active ingredient is SkQ1, a potent antioxidant that specifically targets mitochondria.[1][2][3] SkQ1 is a derivative of plastoquinone, an antioxidant, linked to a penetrating cation that facilitates its accumulation within the inner mitochondrial membrane.[1][2] Inside the mitochondria, SkQ1 neutralizes reactive oxygen species (ROS), which are harmful byproducts of cellular respiration.[1][2][3] By reducing oxidative stress, this compound helps protect cells from damage, restore mitochondrial function, and prevent apoptosis (programmed cell death).[1]
Q2: What are the recommended storage conditions for this compound (SkQ1)?
For long-term storage, this compound (SkQ1) powder should be stored at -20°C for up to three years.[4] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to a year.[4][5] The commercially available this compound eye drops should be stored in a dark place at 2-8°C.[2][6] Once opened, the bottle should be used within one month.[6]
Q3: How do I prepare this compound (SkQ1) for cell culture experiments?
This compound (SkQ1) is typically dissolved in a solvent like DMSO to create a stock solution.[4][7] For in vitro experiments, this stock solution is then further diluted in the cell culture medium to achieve the desired working concentration.[7] It is recommended to prepare fresh working solutions for each experiment to ensure stability and efficacy.[5]
Q4: What is the mechanism of action of this compound on a molecular level?
This compound (SkQ1) accumulates in the inner mitochondrial membrane due to the mitochondrial membrane potential.[8] There, it is reduced by the respiratory chain's Complex III.[8] This allows it to act as a rechargeable antioxidant, scavenging mitochondrial ROS (mROS) and preventing the peroxidation of cardiolipin, a key mitochondrial membrane lipid.[8] This action helps to inhibit ROS-induced apoptosis and necrosis.[8]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Cell Death
Q: I'm observing high levels of cell death in my primary cell cultures after treatment with this compound. What could be the cause?
A: Several factors could contribute to unexpected cytotoxicity. Here's a step-by-step guide to troubleshoot this issue:
-
Concentration Verification: High concentrations of this compound can be cytotoxic. The safe and effective concentration range can vary significantly between different primary cell types. For instance, in human conjunctival epithelial (HCjE) cells, cytotoxicity is observed at concentrations above 300 nM, while human corneal limbus epithelial (HCLE) cells show no significant toxicity up to 2500 nM.[9][10][11]
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., 25 nM) and titrate up.[10]
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls.
-
-
Cell Culture Conditions: The health and density of your primary cells can influence their sensitivity to treatment. Stressed or low-density cultures may be more susceptible to cytotoxic effects.
-
Recommendation: Ensure your primary cells are healthy and have reached an appropriate confluency before starting the experiment.
-
Data on this compound (SkQ1) Cytotoxicity:
| Cell Type | Non-toxic Concentration Range | TC50 (Concentration causing 50% toxicity) | Reference |
| Human Conjunctival Epithelial (HCjE) Cells | Up to 250 nM | 317 nM | [7][9] |
| Human Corneal Limbus Epithelial (HCLE) Cells | Up to 2500 nM | Not Calculated | [9][11] |
| Human Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Does not affect viability, but reduces proliferation at 500 nM | Not Applicable | [5] |
Issue 2: Lack of Expected Therapeutic Effect
Q: I am not observing the expected protective or therapeutic effects of this compound in my experiments. What should I check?
A: If this compound is not producing the desired outcome, consider the following factors:
-
Sub-optimal Concentration: The concentration of this compound may be too low to exert a significant effect.
-
Recommendation: As mentioned above, perform a dose-response study to identify the effective concentration range for your experimental model. For example, in human conjunctival epithelial cells, SkQ1 significantly suppressed PGE2 production at concentrations between 25 to 175 nM.[9]
-
-
Mitochondrial Membrane Potential: The uptake of this compound into mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[12] Cells with depolarized mitochondria may not accumulate the compound effectively.[12][13]
-
Recommendation: If possible, measure the mitochondrial membrane potential of your primary cells to ensure they are sufficiently polarized for this compound uptake.
-
-
Stability of the Compound: Improper storage or handling can lead to the degradation of this compound.
Issue 3: Inconsistent or Variable Results
Q: My results with this compound are inconsistent across experiments. How can I improve reproducibility?
A: Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Standardized Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.
-
Quality Control of Primary Cells: Primary cells can have inherent variability.
-
Recommendation: Use cells from the same passage number and ensure they are in a similar growth phase for each experiment.
-
-
Fresh Reagents: Always use freshly prepared working solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a common method to assess cell viability by measuring mitochondrial activity.[9][14]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.[5]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours).[9] Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours at 37°C. Live cells will convert the yellow MTT into purple formazan (B1609692) crystals.[5][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflow
This compound has been shown to suppress the p38 MAPK and ERK1/2 signaling pathways, which are often activated by oxidative stress.[15][16][17]
This compound's Effect on MAPK Signaling Pathway
References
- 1. What is the mechanism of Vizomitin? [synapse.patsnap.com]
- 2. rupharma.com [rupharma.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound ® (SkQ1 / Skulachev Ions) - CosmicNootropic [cosmicnootropic.com]
- 7. selleckchem.com [selleckchem.com]
- 8. wms-site.com [wms-site.com]
- 9. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RETINOPROTECTIVE EFFECT SkQ1 – this compound EYE DROPS – IS ASSOCIATED WITH SUPPRESSION p38MAPK AND ERK1/2 SIGNALING PATHWAYS ACTIVITY - Muraleva - Biochemistry [archivog.com]
Validation & Comparative
A Comparative Analysis of Visomitin (SkQ1) and MitoQ: Antioxidant Capacity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Leading Mitochondria-Targeted Antioxidants
Mitochondrial oxidative stress is a key contributor to a wide range of cellular damage and is implicated in numerous pathologies, from neurodegenerative diseases to cardiovascular conditions. This has led to the development of mitochondria-targeted antioxidants, molecules designed to accumulate within the mitochondria and neutralize reactive oxygen species (ROS) at their source. Among the most studied of these are Visomitin (SkQ1) and MitoQ. This guide provides a detailed comparative analysis of their antioxidant capacities, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.
Core Mechanisms of Action: Targeting the Powerhouse of the Cell
Both SkQ1 and MitoQ are designed to traverse the mitochondrial membrane and accumulate within the mitochondrial matrix. Their shared structural feature is a lipophilic triphenylphosphonium (TPP) cation, which is responsible for their mitochondrial targeting. The key difference lies in their antioxidant moieties: SkQ1 utilizes a plastoquinone, while MitoQ contains a ubiquinone.
Once inside the mitochondria, they are reduced by the electron transport chain to their active antioxidant forms, SkQ1H₂ and MitoQH₂ respectively. In these reduced states, they can effectively scavenge various ROS, including superoxide (B77818) and peroxyl radicals. A key feature of both molecules is their ability to be regenerated to their active reduced form by the respiratory chain, allowing them to act as recyclable antioxidants.
Comparative Antioxidant Capacity: A Data-Driven Overview
The following tables summarize quantitative data from studies directly comparing the antioxidant efficacy of this compound (SkQ1) and MitoQ in various experimental models.
| Assay | Cell/Animal Model | Key Findings | Reference |
| Cell Viability (Doxorubicin-induced toxicity) | H9c2 cardiomyoblasts | Pretreatment with 5 µM MitoQ increased cell viability to 2.03 ± 0.13, while 5 µM SkQ1 increased it to 1.65 ± 0.07 (relative to Doxorubicin alone).[1] | Reddy et al., 2021 |
| Intracellular ROS Reduction (Doxorubicin-induced) | H9c2 cardiomyoblasts | Pretreatment with MitoQ showed a significantly greater reduction in intracellular ROS at most doses (0.05, 0.5-5 µM) compared to SkQ1 pretreatment.[1] | Reddy et al., 2021 |
| Mitochondrial Superoxide Reduction (Doxorubicin-induced) | H9c2 cardiomyoblasts | Pretreatment with 5 µM MitoQ and 5 µM SkQ1 significantly reduced mitochondrial superoxide to 0.43 ± 0.04 and 0.43 ± 0.05, respectively (relative to Doxorubicin alone). | Reddy et al., 2021 |
| Peroxyl Radical Scavenging | In vitro | SkQ1 demonstrated a four-fold higher decrease in peroxyl radicals compared to MitoQ. | Reddy et al., 2021 |
| Anti-apoptotic Effect (H₂O₂-induced) | Human fibroblasts | SkQ1 and SkQR1 were more efficient than MitoQ in preventing H₂O₂-induced apoptosis.[2] | Antonenko et al., 2008 |
| Parameter | This compound (SkQ1) | MitoQ | Reference |
| Pro-oxidant Activity Concentration | Exhibits pro-oxidant properties at ~1 µM. | Exhibits pro-oxidant properties at 0.6-1.0 µM. | Antonenko et al., 2008 |
| Antioxidant Activity Concentration | Shows antioxidant properties starting at 1 nM. | Shows antioxidant properties starting at 0.3 µM. | Antonenko et al., 2008 |
| Therapeutic Window (Pro- vs. Antioxidant) | Approximately 1000-fold difference. | Approximately 2-5 fold difference. | Antonenko et al., 2008 |
Experimental Protocols: A Guide to Key Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to assess antioxidant capacity.
Mitochondrial Superoxide Detection using MitoSOX Red
This assay utilizes a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red reagent (5 mM stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest
-
Fluorescence microscope, plate reader, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Preparation of Staining Solution: Prepare a fresh working solution of MitoSOX Red by diluting the 5 mM stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 1-5 µM.
-
Treatment: Remove the culture medium and treat the cells with this compound (SkQ1), MitoQ, or vehicle control for the desired time and concentration.
-
Staining: Remove the treatment medium and add the MitoSOX Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS.
-
Imaging and Quantification: Immediately analyze the cells using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or quantify the fluorescence intensity using a plate reader or flow cytometer.
Lipid Peroxidation Assessment using the TBARS Assay
This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)
-
MDA standard for calibration curve
-
Cell or tissue lysate
-
Spectrophotometer
Protocol:
-
Sample Preparation: Homogenize cell or tissue samples in a suitable lysis buffer on ice.
-
Protein Precipitation: Add ice-cold TCA to the lysate to precipitate proteins. Incubate on ice for at least 15 minutes.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add the TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath or heating block at 95-100°C for 60 minutes. This allows for the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.
Signaling Pathways and Experimental Workflow
The antioxidant effects of SkQ1 and MitoQ are intertwined with the modulation of key cellular signaling pathways.
Caption: Signaling pathway for MitoQ's antioxidant effect via Nrf2 activation.
Caption: SkQ1's antioxidant mechanism involving MAPK signaling suppression.[3]
The following diagram outlines a general workflow for comparing the efficacy of these two antioxidants in a cell-based model of oxidative stress.
Caption: General workflow for comparing SkQ1 and MitoQ antioxidant effects.
Conclusion: Choosing the Right Tool for the Job
Both this compound (SkQ1) and MitoQ are potent mitochondria-targeted antioxidants with significant potential in research and therapeutics. The choice between them may depend on the specific experimental context and desired outcomes.
MitoQ has been extensively studied and demonstrates robust antioxidant effects, including the significant reduction of intracellular ROS and activation of the protective Nrf2 signaling pathway.[2][4]
This compound (SkQ1) , on the other hand, exhibits a remarkably wider therapeutic window between its antioxidant and pro-oxidant concentrations, suggesting a potentially better safety profile in some applications.[5] In some in vitro models, SkQ1 has shown superior efficacy in scavenging peroxyl radicals and preventing apoptosis.[2] Furthermore, its mechanism involving the suppression of pro-inflammatory MAPK signaling pathways presents a distinct advantage in studies focused on inflammation-related pathologies.[3]
Ultimately, the selection of either SkQ1 or MitoQ should be guided by a thorough understanding of their distinct properties and the specific hypothesis being investigated. This guide provides a foundational framework to inform such decisions, empowering researchers to advance our understanding of mitochondrial oxidative stress and develop novel therapeutic strategies.
References
- 1. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the efficacy of Visomitin in preclinical models of dry eye disease.
A deep dive into the preclinical data supporting Visomitin (SkQ1) for the treatment of dry eye disease (DED), offering a comparative perspective against established therapies. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the experimental evidence, methodologies, and mechanisms of action.
This compound (active ingredient SkQ1) is a novel mitochondria-targeted antioxidant designed to address the core pathophysiology of dry eye disease by reducing oxidative stress at the cellular level.[1] Preclinical studies have demonstrated its potential in mitigating the signs of DED, primarily by protecting the ocular surface from damage. This guide synthesizes the available preclinical data for this compound and compares its performance with two widely used DED treatments, Lifitegrast and Cyclosporine, based on findings from various animal models.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies on this compound, Lifitegrast, and Cyclosporine in established mouse models of dry eye disease.
Table 1: Efficacy of this compound (SkQ1) in a Mouse Model of Dry Eye
| Treatment Group | Key Efficacy Endpoint | Result | Statistical Significance |
| This compound (SkQ1) 0.155 µg/mL (BID) | Corneal Fluorescein (B123965) Staining Score | Statistically significant reduction compared to vehicle | p < 0.05 at Day 12 |
| Vehicle | Corneal Fluorescein Staining Score | - | - |
BID: twice daily. Data from a scopolamine-induced dry eye model in a controlled adverse environment.[2]
Table 2: Efficacy of Lifitegrast in a Mouse Model of Desiccating Stress
| Treatment Group | Key Efficacy Endpoints | Results |
| Lifitegrast | Inhibition of Th1-mediated inflammation, Preservation of conjunctival goblet cell density | Significantly lower expression of Th1 family genes, Greater goblet cell density/area |
| Vehicle | - | - |
Data from a desiccating stress-induced dry eye model.
Table 3: Efficacy of Cyclosporine in a NOD Mouse Model of Dry Eye
| Treatment Group | Key Efficacy Endpoints | Results | Statistical Significance |
| Cyclosporine A 0.09% (BID) | Tear Production (Mean Change from Baseline) | Significant increase compared to vehicle and Cyclosporine 0.05% | p < 0.01 vs Vehicle; p < 0.05 vs Cyclosporine 0.05% at Day 45 |
| Goblet Cell Density | Significant increase compared to placebo and untreated control | p < 0.01 vs Placebo and NOD control | |
| Cyclosporine A 0.05% (BID) | Tear Production (Mean Change from Baseline) | - | - |
| Vehicle | Tear Production (Mean Change from Baseline) | - | - |
BID: twice daily. NOD: Non-obese diabetic. Data from a spontaneous autoimmune dacryoadenitis model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.
This compound: Scopolamine-Induced Dry Eye in a Controlled Adverse Environment
This model is designed to mimic both aqueous-deficient and evaporative dry eye.
-
Animal Model: Mice (strain not specified in the available abstract).
-
Induction of Dry Eye:
-
Treatment: Topical administration of this compound (SkQ1) ophthalmic solution (0.155 µg/mL) or vehicle, twice daily for 12 days.[2]
-
Efficacy Evaluation: Corneal fluorescein staining was performed to assess ocular surface damage. The cornea was divided into regions, and the staining in each region was graded on a standardized scale.
Lifitegrast: Desiccating Stress Model
This model simulates the environmental stress that can lead to evaporative dry eye and subsequent inflammation.
-
Animal Model: C57BL/6 mice.
-
Induction of Dry Eye:
-
Exposure to a desiccating environment with low relative humidity (<40%) and constant airflow for a specified period.
-
-
Treatment: Topical administration of Lifitegrast or vehicle.
-
Efficacy Evaluation:
-
Immunohistochemistry: To quantify the infiltration of inflammatory cells (e.g., T-cells) in the conjunctiva.
-
Periodic acid-Schiff (PAS) staining: To quantify the density of mucin-producing goblet cells in the conjunctiva.
-
Real-time PCR: To measure the expression of pro-inflammatory cytokines and chemokines (e.g., IFN-γ, CXCL9, CXCL11).
-
Cyclosporine: Non-Obese Diabetic (NOD) Mouse Model
This is a spontaneous autoimmune model that recapitulates the lacrimal gland inflammation seen in Sjögren's syndrome-associated dry eye.
-
Animal Model: Male NOD mice, which spontaneously develop autoimmune dacryoadenitis.
-
Treatment: Topical administration of Cyclosporine ophthalmic solution (0.09% or 0.05%) or vehicle, twice daily for 60 days.
-
Efficacy Evaluation:
-
Phenol Red Thread Test: To measure aqueous tear production.
-
Histology: To assess the density of goblet cells in the conjunctiva.
-
Corneal Fluorescein Staining: To evaluate ocular surface damage.
-
ELISA: To measure levels of inflammatory cytokines (e.g., IL-1β) in ocular tissues.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the targeted reduction of reactive oxygen species (ROS) within the mitochondria. This interruption of oxidative stress is believed to have downstream anti-inflammatory and tissue-protective effects.[7] In vitro studies suggest the involvement of the p38 MAPK signaling pathway in SkQ1-stimulated corneal epithelial wound healing.[8][9][10]
Caption: this compound's mechanism targeting mitochondrial ROS.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for inducing and evaluating dry eye disease in the scopolamine/controlled adverse environment mouse model.
Caption: Workflow for a preclinical dry eye model.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. SkQ1 Ophthalmic Solution for Dry Eye Treatment: Results of a Phase 2 Safety and Efficacy Clinical Study in the Environment and During Challenge in the Controlled Adverse Environment Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris-pharma.com [iris-pharma.com]
- 4. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 5. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 6. Dynamic Ocular Surface and Lacrimal Gland Changes Induced in Experimental Murine Dry Eye | PLOS One [journals.plos.org]
- 7. The Ophthalmologist | The Coming of Age for Dry Eye Disease [theophthalmologist.com]
- 8. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the efficiency of MitoTEMPO and SKQ1 under oxidative stress.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Mitochondria-Targeted Antioxidants
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is a key contributor to a myriad of cellular pathologies. Mitochondria, as the primary sites of cellular respiration, are also the main producers of endogenous ROS. Consequently, the development of mitochondria-targeted antioxidants has become a promising therapeutic strategy. This guide provides a comparative overview of two prominent mitochondria-targeted antioxidants, MitoTEMPO and SkQ1, focusing on their efficiency in combating oxidative stress, supported by experimental data.
Mechanism of Action: Targeting the Powerhouse of the Cell
Both MitoTEMPO and SkQ1 are designed to accumulate within the mitochondria, the primary source of cellular ROS. They achieve this through a shared structural motif: a lipophilic triphenylphosphonium (TPP) cation. The large, delocalized positive charge of the TPP cation allows these molecules to readily cross cellular and mitochondrial membranes and accumulate several hundred-fold within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.
Once inside the mitochondria, their mechanisms for ROS scavenging differ:
-
MitoTEMPO is a mitochondria-targeted derivative of the superoxide (B77818) dismutase (SOD) mimetic, TEMPO. It specifically scavenges superoxide radicals, converting them into less reactive species.
-
SkQ1 is a mitochondria-targeted antioxidant based on plastoquinone. Its antioxidant activity stems from the ability of its quinone moiety to be reduced to its active antioxidant form, SkQ1H2, by components of the electron transport chain, primarily at Complex I and Complex III.[1] SkQ1H2 can then neutralize a broader range of ROS.
The following diagram illustrates the general mechanism by which these antioxidants target mitochondria to mitigate oxidative stress.
Caption: General mechanism of mitochondria-targeted antioxidants.
Quantitative Comparison of Efficacy
Direct comparative studies provide the most valuable insights into the relative efficacy of MitoTEMPO and SkQ1. The following table summarizes key quantitative data from a study investigating their effects on human nucleus pulposus (NP) cells under oxidative stress induced by advanced glycation end products (AGEs).
| Parameter | Oxidative Stressor | Cell Type | Treatment | Result | Reference |
| ROS Levels (relative fluorescence) | 200 µg/ml AGEs | Human NP Cells | Control (AGEs only) | 100% | (Song et al., 2018) |
| MitoTEMPO (5 µM) | ~60% | (Song et al., 2018) | |||
| SkQ1 (20 nM) | ~65% | (Song et al., 2018) | |||
| Mitochondrial Membrane Potential (ΔΨm) (JC-1 Red/Green Ratio) | 200 µg/ml AGEs | Human NP Cells | Control (PBS) | High | (Song et al., 2018) |
| Control (AGEs only) | Low | (Song et al., 2018) | |||
| MitoTEMPO (5 µM) | Significantly restored vs AGEs | (Song et al., 2018) | |||
| SkQ1 (20 nM) | Significantly restored vs AGEs | (Song et al., 2018) | |||
| Cell Viability / Apoptosis | 200 µg/ml AGEs | Human NP Cells | Control (AGEs only) | Increased apoptosis | (Song et al., 2018) |
| MitoTEMPO (5 µM) | Attenuated apoptosis | (Song et al., 2018) | |||
| SkQ1 (20 nM) | Attenuated apoptosis | (Song et al., 2018) |
A recent comparative study also found that MitoTEMPO provided superior renal protection compared to SkQ1 in a mouse model of ischemia-reperfusion injury.[2] The study highlighted that high concentrations of SkQ1 could induce cell death, suggesting that MitoTEMPO may have a better safety profile.[2] Conversely, in a murine model of polymicrobial sepsis, SkQ1 was found to exacerbate mortality, whereas MitoTEMPO did not have a significant long-term beneficial effect.
Experimental Protocols
Accurate and reproducible assessment of mitochondrial health is crucial for evaluating the efficacy of antioxidants. Below are detailed methodologies for two key experiments commonly used in such studies.
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately prior to use, dilute the stock solution to a final working concentration of 2-5 µM in pre-warmed PBS or cell culture medium.
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the experimental conditions (e.g., oxidative stress inducer with or without MitoTEMPO or SkQ1) for the specified duration.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS to remove excess probe.
-
Analysis: Immediately analyze the cells using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
JC-1 is a ratiometric fluorescent dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
JC-1 reagent
-
DMSO
-
PBS or cell culture medium
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of JC-1 in DMSO (typically 1-5 mg/mL). Before use, dilute the stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium.
-
Cell Treatment: Treat cells with the experimental conditions as described above.
-
Staining: Remove the culture medium and add the JC-1 working solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with warm PBS.
-
Analysis: Analyze the cells immediately. For microscopy and plate readers, measure the fluorescence at both green (~529 nm) and red (~590 nm) emission wavelengths (excitation ~488 nm). For flow cytometry, detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the efficacy of MitoTEMPO and SkQ1.
Caption: Typical workflow for comparing antioxidant efficacy.
Conclusion
Both MitoTEMPO and SkQ1 are effective mitochondria-targeted antioxidants that can mitigate oxidative stress by scavenging ROS within the mitochondria. Experimental data suggests that both compounds can reduce ROS levels, preserve mitochondrial membrane potential, and protect against cell death. However, recent comparative evidence indicates that MitoTEMPO may possess a superior safety and efficacy profile in certain models of oxidative stress-induced injury. The choice between these two agents may depend on the specific experimental model, the type of oxidative stress, and the desired therapeutic window. Further head-to-head comparative studies across a wider range of pathological conditions are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Sirtuin 3-dependent mitochondrial redox homeostasis protects against AGEs-induced intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Visomitin (SkQ1): A Cross-Validation of Its Therapeutic Effects in Diverse Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
Visomitin, the ophthalmic formulation of the mitochondria-targeted antioxidant SkQ1, has demonstrated significant therapeutic potential across a spectrum of diseases in various preclinical animal models. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, against relevant alternatives and controls. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting Mitochondrial Oxidative Stress
This compound's core therapeutic principle lies in its active ingredient, SkQ1 (plastoquinonyl-decyl-triphenylphosphonium), a potent antioxidant specifically designed to accumulate in the inner mitochondrial membrane. By targeting the primary source of intracellular reactive oxygen species (ROS), SkQ1 effectively mitigates oxidative stress, a key pathological driver in numerous diseases. This targeted approach allows for the interruption of downstream inflammatory and degenerative signaling pathways.
dot
A Comparative Analysis of Neuroprotective Strategies in Experimental Ischemia: Visomitin and Alternatives
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of effective neuroprotective therapies for ischemic stroke, researchers are continuously evaluating a spectrum of compounds targeting diverse cellular and molecular pathways. This guide provides a comparative analysis of Visomitin (SkQ1), a mitochondria-targeted antioxidant, against other prominent neuroprotective agents—Citicoline, Edaravone (B1671096), Cerebrolysin, and Vinpocetine—in preclinical ischemia models. The following sections present quantitative data, detailed experimental methodologies, and the intricate signaling pathways associated with each compound's mechanism of action.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective potential of these agents has been quantified in various animal models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model. The following tables summarize key efficacy data, including infarct volume reduction and improvement in neurological deficit scores.
Table 1: Comparison of Infarct Volume Reduction in Rodent MCAO Models
| Compound | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Animal Model | Reference |
| This compound (SkQ1) | 0.5-1 µmol/kg | Intraperitoneal | 24 hours before ischemia | Significant decrease | Rat | [1] |
| Citicoline | 500 mg/kg | Intraperitoneal | 24 hours after ischemia | 27.8% | Mouse | [2] |
| Edaravone | 3 mg/kg | Intraperitoneal | After ischemia | Significant decrease | Mouse | [3] |
| Cerebrolysin | 2.5 ml/kg | Intravenous | 3 hours post-ischemia | Significant decrease | Rat | [4][5] |
| Vinpocetine | 10 mg/kg | Intraperitoneal | After reperfusion | Significantly reduced | Mouse | [6][7] |
Table 2: Comparison of Neurological Score Improvement
| Compound | Dosage | Administration Route | Timing of Administration | Neurological Outcome | Animal Model | Reference |
| This compound (SkQ1) | N/A | N/A | N/A | Decrease in trauma-induced neurological deficit | Rat | [1] |
| Citicoline | 500 mg/kg | Intraperitoneal | 24 hours after ischemia | Improvement of neurologic deficits | Mouse | [2] |
| Edaravone | 3 mg/kg | Intraperitoneal | After ischemia | Improved neurological symptoms | Rat | [8][9] |
| Cerebrolysin | 2.5 ml/kg | Intravenous | 24 and 48 hours after stroke | Substantially improved neurological outcomes | Rat | [10] |
| Vinpocetine | 10 mg/kg | Intraperitoneal | After reperfusion | Decrease in neurological scores | Mouse | [6] |
Experimental Protocols
The transient middle cerebral artery occlusion (tMCAO) model is a standard method for inducing focal cerebral ischemia in rodents to mimic human ischemic stroke. The following is a generalized protocol, with specific variations for each compound as noted in the cited literature.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model Protocol
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture with a blunted tip is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 60-120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Drug Administration: The neuroprotective agent is administered at the specified dose, route, and time relative to the ischemic insult as detailed in Table 1 and 2.
-
Outcome Assessment:
-
Neurological Scoring: Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system (e.g., Bederson's score or a modified neurological severity score).
-
Infarct Volume Measurement: Animals are euthanized at a predetermined time (e.g., 24 or 72 hours) post-ischemia. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area, which is then quantified.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its alternatives are mediated by distinct and sometimes overlapping signaling pathways.
This compound (SkQ1)
This compound, as a mitochondria-targeted antioxidant, directly addresses mitochondrial dysfunction and oxidative stress, key pathological events in ischemic injury.
Caption: this compound's mechanism of action in ischemia.
Citicoline
Citicoline's neuroprotective effects are multifaceted, involving membrane stabilization and reduction of excitotoxicity.
Caption: Citicoline's neuroprotective pathways.
Edaravone
Edaravone is a potent free radical scavenger that also modulates inflammatory and cell death pathways.
Caption: Edaravone's multi-target neuroprotection.
Cerebrolysin
Cerebrolysin, a mixture of neuropeptides, exerts its effects through neurotrophic and anti-inflammatory pathways.
References
- 1. The Effect of Cerebrolysin in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke [mdpi.com]
- 3. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 4. Cerebrolysin Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinpocetine alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to Mitochondria-Targeted Antioxidants for Ocular Health
An in-depth analysis of the long-term safety and efficacy of Visomitin (SKQ1) in preclinical studies, benchmarked against other leading mitochondria-targeted antioxidants, MitoQ and SS-31.
Introduction
Mitochondrial dysfunction and the resultant oxidative stress are increasingly recognized as key pathological drivers in a range of debilitating ocular diseases, including dry eye syndrome (DES), age-related macular degeneration (AMD), and glaucoma. This has spurred the development of a new class of therapeutics: mitochondria-targeted antioxidants. These molecules are designed to accumulate within the mitochondria, neutralizing reactive oxygen species (ROS) at their source. This guide provides a comprehensive preclinical assessment of this compound (active ingredient SKQ1), a first-in-class mitochondria-targeted antioxidant, and compares its long-term safety and efficacy with two other prominent alternatives, MitoQ and SS-31. The information presented is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.
Mechanism of Action: A Shared Strategy with Distinct Nuances
This compound, MitoQ, and SS-31 share the common strategy of delivering an antioxidant payload directly to the mitochondria. This is typically achieved by conjugation to a lipophilic cation, such as triphenylphosphonium (TPP+), which facilitates accumulation within the negatively charged mitochondrial matrix.[1][2] Once inside, they work to mitigate oxidative damage, a key factor in many degenerative diseases.[3][4][5]
This compound (SKQ1) utilizes a plastoquinone (B1678516) antioxidant moiety.[6] Its mechanism involves the scavenging of mitochondrial ROS (mtROS), which in turn inhibits the peroxidation of cardiolipin, a critical inner mitochondrial membrane phospholipid.[3] This action helps to maintain mitochondrial integrity and function. Furthermore, preclinical studies have shown that SKQ1 modulates key inflammatory and stress-related signaling pathways, including p38 MAPK, ERK1/2, and NF-κB, contributing to its anti-inflammatory effects.[1][7]
MitoQ , a TPP-conjugated form of the endogenous antioxidant Coenzyme Q10 (ubiquinone), also works by reducing mitochondrial oxidative stress.[4][8] It has been shown to protect against lipid peroxidation and improve mitochondrial function in various preclinical models.[9][10]
SS-31 (Elamipretide) is a small, cell-permeable peptide that selectively targets the inner mitochondrial membrane and associates with cardiolipin.[11][12] This interaction helps to stabilize the mitochondrial cristae and improve the efficiency of the electron transport chain, thereby reducing ROS production.[13][14]
Preclinical Safety Profile
A summary of the available preclinical safety data for this compound and its comparators is presented below. It is important to note that comprehensive, long-term toxicology studies are not always published in detail in the public domain.
| Compound | Animal Model | Dosage/Concentration | Duration | Key Safety Findings |
| This compound (SKQ1) | Human Corneal & Conjunctival Epithelial Cells (in vitro) | Up to 250,000 nM | 24 hours | TC50 of 317 nM in HCjE cells. No apparent cytotoxicity up to 250 nM in HCjE and 2500 nM in HCLE cells.[15] |
| Rabbits | 0.25, 2.5, 7.5, and 25 μM eye drops | 7-30 days | Well-tolerated at doses up to 7.5 μM. 25 μM induced transient conjunctival redness in one animal.[16] | |
| Mice | 1.5 mmol/kg/day (intraperitoneal) | 5 days | Effectively prevented death from various lethal shocks (LPS, cold, toxic) without reported toxicity from the drug itself.[17] | |
| MitoQ | Mice | Not specified | 4 weeks | No adverse effects on pro-inflammatory cytokine levels.[18] |
| Kidney Tissue (in vitro/ex vivo) | Not specified | Not specified | Can cause mitochondrial swelling and depolarization at high concentrations.[10] | |
| SS-31 | Rats | 3 mg/kg | Pre-treatment | Reduced myocardial lipid peroxidation and infarct size.[11] |
| Mice | 5 mg/kg body weight | Not specified | Well-tolerated with no adverse reactions.[14] |
Preclinical Efficacy: A Comparative Overview
The preclinical efficacy of this compound, MitoQ, and SS-31 has been evaluated in a variety of in vitro and in vivo models relevant to ocular and other age-related diseases.
This compound (SKQ1)
| Indication | Animal Model | Key Efficacy Endpoints | Results |
| Dry Eye Syndrome | Anesthesia-induced DES in rabbits | Corneal fluorescein (B123965) staining, tear film stability, inflammatory cytokine levels (TNF-α, IL-6, IL-10) | Significant improvement in clinical state, inhibition of apoptotic changes, suppression of oxidative stress, and anti-inflammatory effects (downregulation of TNF-α and IL-6, upregulation of IL-10).[16] |
| Light-Induced Retinal Degeneration | Albino rats | Retinal morphology, outer nuclear layer (ONL) thickness | Both preventive and therapeutic administration significantly reduced atrophic and degenerative changes in the retina.[19] |
| Age-Related Lacrimal Gland Dysfunction | Wistar rats | Ultrastructure of lacrimal gland, morphometric analysis of mitochondria | Long-term dietary supplementation significantly alleviated pathological changes in the lacrimal glands.[20] |
| Inflammation | Human Conjunctival Epithelial Cells (in vitro) | Prostaglandin E2 (PGE2) production | Significantly suppressed PGE2 production in a dose-dependent manner.[15] |
| Wound Healing | Human Corneal Epithelial Cells (in vitro) | Cell migration and proliferation | Significantly enhanced corneal epithelial wound healing.[15] |
MitoQ
| Indication | Animal Model | Key Efficacy Endpoints | Results |
| Vascular Aging | Old mice | Aortic stiffness, endothelial function | Reversed age-related aortic stiffening and improved endothelial function.[9][18] |
| Metabolic Disease | Mouse model | Fat accumulation, energy expenditure, liver lipid content | Prevented an increase in fat, improved energy expenditure, and reduced liver lipid content.[8] |
| Kidney Disease | Mouse model of ischemia-reperfusion | Creatine levels, oxidative damage | Reduced kidney damage and oxidative damage.[8] |
SS-31
| Indication | Animal Model | Key Efficacy Endpoints | Results |
| Cognitive Impairment (Alzheimer's Disease model) | Neuronal cultures from AD mice | Synaptic viability, mitochondrial motility | Restored synaptic viability and mitochondrial motility.[11] |
| Muscle Aging | Aged mice | Mitochondrial function, endurance capacity | Reversed age-related declines in mitochondrial function and improved endurance.[11] |
| Myocardial Infarction | Rats | Myocardial lipid peroxidation, infarct size | Significantly reduced myocardial lipid peroxidation and infarct size.[11] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of these mitochondria-targeted antioxidants are underpinned by their influence on specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for preclinical assessment.
Caption: this compound's mechanism of action in mitigating mitochondrial stress.
Caption: A typical workflow for preclinical evaluation in a dry eye model.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of key methodologies employed in the assessment of this compound.
In Vitro Cytotoxicity and Anti-inflammatory Assay
-
Cell Lines: Human conjunctival epithelial (HCjE) and human corneal limbal epithelial (HCLE) cells.
-
Methodology: Cells are cultured and exposed to a serial dilution of this compound (SKQ1) for 24 and 48 hours. Cell viability is assessed using the MTT assay to determine the TC50 (the concentration at which 50% of cells are non-viable). For anti-inflammatory assessment, cells are pre-treated with an inflammatory stimulus (e.g., TNF-α or IL-1β) followed by treatment with this compound. The supernatant is then collected and the concentration of inflammatory mediators, such as PGE2, is quantified using an ELISA kit.[15]
Anesthesia-Induced Dry Eye Model in Rabbits
-
Animals: New Zealand white rabbits.
-
Methodology: General anesthesia is administered for a prolonged period to induce dry eye syndrome. Animals are divided into treatment groups receiving this compound eye drops at various concentrations or a vehicle control. Treatment is administered topically for a specified duration. Efficacy is evaluated through clinical assessments such as corneal fluorescein staining to assess epithelial defects and measurement of tear film break-up time (TBUT). Post-mortem, corneas are collected for histological analysis to examine epithelial integrity and for biochemical assays to measure levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).[16]
Light-Induced Retinal Degeneration Model in Rats
-
Animals: Albino Wistar rats.
-
Methodology: Rats are exposed to high-intensity light for a defined period to induce retinal damage. For preventive studies, this compound or vehicle is administered as eye drops for a period before light exposure. For therapeutic studies, treatment begins after light exposure. Retinal damage is assessed through histological analysis of retinal cross-sections, with a particular focus on the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A reduction in ONL thickness is indicative of photoreceptor cell death.[21][19]
Conclusion and Future Directions
The preclinical data strongly support the long-term safety and efficacy of this compound (SKQ1) in addressing key pathologies of ocular diseases driven by mitochondrial oxidative stress. Its ability to not only act as a potent antioxidant but also to modulate inflammatory and wound healing responses provides a multi-faceted therapeutic approach.
In comparison, MitoQ and SS-31 also demonstrate significant promise in preclinical models of various age-related and degenerative diseases. While direct head-to-head preclinical comparisons in ophthalmic models are limited, the available data suggest that all three compounds are effective in mitigating mitochondrial dysfunction. The choice of a particular agent for further development may depend on the specific ocular indication, the desired ancillary pharmacological effects (e.g., anti-inflammatory versus pro-autophagy), and the pharmacokinetic profile.
Future preclinical research should focus on long-term toxicology studies to further de-risk these compounds for chronic use. Additionally, head-to-head comparative efficacy studies in standardized and validated animal models of ocular disease are warranted to provide a clearer differentiation of their therapeutic potential. As our understanding of the central role of mitochondrial health in ocular homeostasis grows, mitochondria-targeted antioxidants represent a highly promising frontier in the development of novel therapies to prevent and treat a wide range of blinding diseases.
References
- 1. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of this compound Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. What is the mechanism of Vizomitin? [synapse.patsnap.com]
- 7. Retinoprotective Effect of SkQ1, this compound Eye Drops, Is Associated with Suppression of P38 MAPK and ERK1/2 Signaling Pathways Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The targeted anti‐oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidesociety.org [peptidesociety.org]
- 14. Mitochondria-targeted small molecule SS31: a potential candidate for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of SKQ1 (this compound) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrion-targeted antioxidant SkQ1 prevents rapid animal death caused by highly diverse shocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Mitochondria-targeted antioxidant SkQ1 reduces age-related alterations in the ultrastructure of the lacrimal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preventive and therapeutic effects of SkQ1-containing this compound eye drops against light-induced retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published research on Visomitin's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on the mechanism of action of Visomitin (active ingredient: SkQ1), focusing on independent validation of its primary function as a mitochondria-targeted antioxidant. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of the current state of research.
Core Mechanism of Action: Mitochondria-Targeted Antioxidant
This compound's therapeutic potential is primarily attributed to its active compound, SkQ1, a derivative of plastoquinone (B1678516) conjugated to a decyltriphenylphosphonium cation. This structure facilitates its accumulation within the inner mitochondrial membrane. The core proposed mechanism is the potent antioxidant activity of SkQ1, which neutralizes mitochondrial reactive oxygen species (mtROS) at their site of production, thereby protecting cellular components from oxidative damage. A key aspect of this mechanism is the inhibition of cardiolipin (B10847521) peroxidation, a critical event in the initiation of apoptosis.
Comparative Analysis of Antioxidant Efficacy
Independent studies have sought to validate and compare the antioxidant effects of SkQ1 with other mitochondria-targeted and general antioxidants. The following tables summarize key quantitative findings from this research.
Table 1: Comparative Efficacy of SkQ1 in Reducing Mitochondrial ROS
| Cell/Tissue Model | Oxidative Stressor | Compound | Concentration | Reduction in mtROS (%) | Citation |
| Human proximal tubule epithelial cells (HK2) | Cisplatin | SkQ1 | 100 nM | Significant attenuation | [1] |
| Human fibroblasts | H₂O₂ | SkQ1 | 0.2 nM | Complete abolishment of apoptosis | [2] |
| Human fibroblasts | H₂O₂ | MitoQ | >0.2 nM | Less effective than SkQ1 | [2] |
| H9c2 cardiomyoblasts | Doxorubicin | SkQ1 (pretreatment) | 5 µM | Significant reduction in mitochondrial Superoxide (B77818) | [3] |
| H9c2 cardiomyoblasts | Doxorubicin | MitoQ (pretreatment) | 5 µM | Significant reduction in mitochondrial Superoxide | [3] |
Table 2: Comparative Effects of SkQ1 on Cell Viability Under Oxidative Stress
| Cell Line | Stressor | Compound | Concentration | Increase in Cell Viability (relative to stressor alone) | Citation |
| H9c2 | Doxorubicin | SkQ1 (co-treatment) | 1 µM | 1.59 ± 0.08 | [3][4] |
| H9c2 | Doxorubicin | MitoQ (co-treatment) | 1 µM | 1.79 ± 0.12 | [3][4] |
| H9c2 | Doxorubicin | SkQ1 (pretreatment) | 5 µM | 1.65 ± 0.07 | [3] |
| H9c2 | Doxorubicin | MitoQ (pretreatment) | 2.5 µM | 2.19 ± 0.13 | [3] |
| Human fibroblasts | H₂O₂ | SkQ1 | 20 nM | Prevents apoptosis | [2] |
Downstream Signaling Pathways Influenced by SkQ1
Beyond direct ROS scavenging, research suggests SkQ1's mechanism of action involves the modulation of several downstream signaling pathways.
Inhibition of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. SkQ1 has been shown to inhibit ferroptosis, protecting cells from this form of demise.
Caption: SkQ1 inhibits ferroptosis by scavenging mitochondrial ROS.
Modulation of PINK1/PRKN-Mediated Mitophagy
Mitophagy is the selective degradation of damaged mitochondria. The PINK1/PRKN pathway is a key regulator of this process. SkQ1 has been shown to interact with this pathway, suggesting a role in mitochondrial quality control.
Caption: SkQ1 modulates the PINK1/PRKN-mediated mitophagy pathway.
Detailed Experimental Protocols
To facilitate the independent validation of the findings presented, detailed protocols for key experiments are provided below.
Measurement of Mitochondrial Reactive Oxygen Species (mtROS)
Objective: To quantify the levels of mitochondrial superoxide, a primary form of mtROS.
Materials:
-
Cell culture medium
-
MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
SkQ1 and other test compounds
Protocol:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare a working solution of MitoSOX™ Red in pre-warmed cell culture medium at a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10 minutes at 37°C, protected from light.
-
During the last 5 minutes of incubation, add SkQ1 or other test compounds at the desired final concentrations.
-
After incubation, wash the cells three times with warm PBS.
-
Add pre-warmed PBS or culture medium to the wells.
-
Measure the fluorescence using a fluorometer with an excitation/emission of ~510/580 nm or visualize using a fluorescence microscope with a rhodamine filter set.
-
Quantify the fluorescence intensity and normalize to a control group (e.g., vehicle-treated cells).
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Cell culture medium
-
Tetramethylrhodamine, methyl ester (TMRM) dye (Thermo Fisher Scientific)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - a mitochondrial uncoupler
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Plate cells on glass-bottom dishes or in multi-well plates suitable for fluorescence imaging or flow cytometry.
-
Prepare a working solution of TMRM in pre-warmed cell culture medium at a final concentration of 25-100 nM.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with warm PBS.
-
Add pre-warmed imaging buffer (e.g., PBS with calcium and magnesium) to the cells.
-
Acquire baseline fluorescence images or flow cytometry data.
-
To validate that the TMRM signal is dependent on mitochondrial membrane potential, add FCCP (e.g., 10 µM final concentration) to a control well and observe the rapid decrease in fluorescence.
-
Treat cells with SkQ1 or other compounds of interest and acquire time-lapse images or flow cytometry data to monitor changes in TMRM fluorescence over time.
-
Analyze the fluorescence intensity per cell or per mitochondrion and normalize to the baseline or control conditions.
Analysis of Cardiolipin Peroxidation
Objective: To assess the extent of cardiolipin oxidation, a key marker of mitochondrial oxidative damage.
Materials:
-
Mitochondrial isolation kit
-
Lipid extraction reagents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Iodine vapor or other visualization agent
-
SkQ1
Protocol:
-
Isolate mitochondria from control and treated cells or tissues using a mitochondrial isolation kit according to the manufacturer's instructions.
-
Extract lipids from the isolated mitochondria using a method such as the Bligh and Dyer extraction.
-
Concentrate the lipid extract under a stream of nitrogen.
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different lipid species (e.g., chloroform:methanol:acetic acid:water).
-
Visualize the separated lipids by exposing the plate to iodine vapor or using a specific lipid stain.
-
Identify the cardiolipin spot based on its migration relative to standards.
-
Quantify the intensity of the cardiolipin spot using densitometry. A decrease in the intensity of the native cardiolipin spot and the appearance of spots corresponding to oxidized cardiolipin products indicate peroxidation.
-
Compare the results from SkQ1-treated samples to untreated or vehicle-treated controls.
Conclusion
The available independent research provides corroborating evidence for the primary mechanism of action of this compound (SkQ1) as a potent mitochondria-targeted antioxidant. Comparative studies demonstrate its efficacy in reducing mitochondrial ROS and protecting cells from oxidative stress-induced death, often with greater potency than other well-known antioxidants. Furthermore, emerging research indicates that SkQ1's therapeutic effects extend to the modulation of critical downstream signaling pathways involved in cellular quality control and survival, such as mitophagy and ferroptosis. The detailed experimental protocols provided herein are intended to facilitate further independent validation and exploration of this compound's multifaceted mechanism of action. This guide serves as a resource for researchers to critically evaluate the existing data and to design future studies aimed at further elucidating the therapeutic potential of this novel compound.
References
- 1. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preservation of Mitochondrial Function by SkQ1 in Skin Fibroblasts Derived from Patients with Leber's Hereditary Optic Neuropathy Is Associated with the PINK1/PRKN-Mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrion-targeted antioxidant SkQ1 prevents rapid animal death caused by highly diverse shocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Visomitin (SkQ1): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of Visomitin, also known as SkQ1, a mitochondria-targeted antioxidant. Based on available safety data, this compound is classified as a non-hazardous material, which simplifies its disposal compared to hazardous chemicals. However, adherence to proper laboratory practices and institutional guidelines remains paramount.
Core Principles of Non-Hazardous Waste Disposal
The disposal of non-hazardous research chemicals like this compound is governed by the principle of minimizing environmental impact and ensuring personnel safety. While not classified as hazardous, indiscriminate disposal is not acceptable. The primary routes for non-hazardous laboratory waste are typically the regular solid waste stream and the sanitary sewer for aqueous solutions, subject to institutional and local regulations.[1][2][3][4]
Quantitative Data on Disposal Procedures
For a non-hazardous substance like this compound, specific quantitative disposal limits are generally not defined by regulatory bodies. Instead, disposal is guided by general laboratory safety protocols. The following table summarizes the recommended disposal routes and associated best practices.
| Waste Type | Disposal Route | Key Considerations |
| Solid this compound Waste | Solid Waste Stream (Regular Laboratory Trash) | - Must be securely contained to prevent aerosolization.[4]- Should be placed in a sealed, clearly labeled container. - For larger quantities, consult your institution's Environmental Health and Safety (EHS) office. |
| Aqueous this compound Solutions | Sanitary Sewer (Drain Disposal) | - Must be a dilute aqueous solution.[1]- Flush with copious amounts of water to ensure dilution.[1]- The pH of the solution should be neutral (between 5.5 and 10.5).[4] |
| Contaminated Labware | Solid Waste or Hazardous Waste Stream | - Disposable labware (e.g., pipette tips, tubes) can typically be disposed of in the regular trash if not grossly contaminated. - Glassware should be thoroughly rinsed before being discarded or washed for reuse.[5] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound, even for disposal.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, excess solid this compound in its original container or a new, clean, and clearly labeled container.
-
Aqueous Solutions: Prepare aqueous solutions of this compound for drain disposal by ensuring they are dilute.
3. Disposal Procedures:
-
For Solid this compound:
-
Ensure the solid this compound is in a securely sealed container.
-
Clearly label the container as "Non-hazardous waste: this compound" or with your institution's required labeling format.
-
Dispose of the sealed container in the designated regular laboratory solid waste bin.
-
-
For Aqueous this compound Solutions:
-
Confirm that the solution is dilute and does not contain any other hazardous materials.
-
Pour the solution down the drain, followed by a significant amount of running water (at least 20 parts water to 1 part solution) to ensure thorough flushing and dilution within the sanitary sewer system.[1]
-
4. Decontamination of Labware:
-
Disposable Labware: Place used, non-reusable labware that has come into contact with this compound into the regular solid laboratory waste.
-
Reusable Labware: Wash glassware and other reusable equipment thoroughly with an appropriate detergent and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before disposing of any chemical waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. acs.org [acs.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Visomitin (SkQ1)
For researchers, scientists, and drug development professionals working with the promising mitochondrial-targeted antioxidant Visomitin (active ingredient SkQ1), ensuring personal and environmental safety is paramount. Adherence to strict handling and disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound (also known as SKQ1) is identified as a highly flammable liquid and vapor, necessitating careful handling to avoid ignition and exposure.[1] The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, underscoring the need for caution and adherence to prescribed safety measures.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is critical when handling this compound. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| PPE Category | Item | Specifications and Usage |
| Eye/Face Protection | Safety Glasses | Use appropriate, approved safety glasses. |
| Hand Protection | Chemical-Resistant Gloves | Use standard BS EN 374:2003 compliant gloves. Inspect before use. Wash and dry hands thoroughly after handling. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin contact. |
| Respiratory Protection | Respirator | Use a suitable respirator if a risk assessment indicates it is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
